Osbp-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H36O6 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
[(2R,4aR,9aR)-5-hydroxy-7-[(E)-2-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-7-yl)ethenyl]-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthen-2-yl] formate |
InChI |
InChI=1S/C30H36O6/c1-28(2)10-8-21-22(32)13-19(15-24(21)35-28)7-6-18-12-20-16-25-29(3,4)26(34-17-31)9-11-30(25,5)36-27(20)23(33)14-18/h6-7,12-15,17,25-26,32-33H,8-11,16H2,1-5H3/b7-6+/t25-,26-,30-/m1/s1 |
InChI Key |
GKACSTTYVBTVFY-JCZAHQRISA-N |
Isomeric SMILES |
C[C@@]12CC[C@H](C([C@H]1CC3=C(O2)C(=CC(=C3)/C=C/C4=CC(=C5CCC(OC5=C4)(C)C)O)O)(C)C)OC=O |
Canonical SMILES |
CC1(CCC2=C(C=C(C=C2O1)C=CC3=CC4=C(C(=C3)O)OC5(CCC(C(C5C4)(C)C)OC=O)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
OSBP-IN-1: A Technical Guide to its Mechanism of Action in Lipid Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSBP-IN-1 is a synthetic small molecule inhibitor belonging to the schweinfurthin class of natural products. These compounds are potent and selective modulators of Oxysterol-Binding Protein (OSBP), a critical lipid transfer protein involved in the non-vesicular transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P) at membrane contact sites. This guide provides an in-depth technical overview of the mechanism of action of this compound and its analogues, focusing on their role in disrupting intracellular lipid transport. The information presented is intended to support research and development efforts in oncology, virology, and metabolic diseases where OSBP is a validated therapeutic target.
Core Mechanism of Action: Inhibition of the OSBP Cycle
The primary mechanism of action for this compound and related schweinfurthins is the direct inhibition of the OSBP-mediated lipid exchange cycle at the interface between the endoplasmic reticulum (ER) and the trans-Golgi network (TGN).[1][2] OSBP functions as a lipid exchanger, transporting cholesterol from the ER to the TGN against its concentration gradient, a process energetically driven by the transport of PI4P from the TGN to the ER down its concentration gradient.[3][4]
This compound, by binding to the lipid-binding pocket (ORD domain) of OSBP, sterically hinders the protein's ability to bind and transport both cholesterol and PI4P.[1] This inhibition disrupts the delicate balance of lipid composition at the Golgi, leading to a cascade of cellular effects, including altered membrane fluidity, impaired post-Golgi trafficking, and induction of cellular stress pathways.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the OSBP-mediated lipid transport pathway and a general workflow for characterizing OSBP inhibitors.
Caption: OSBP-mediated cholesterol/PI4P exchange at ER-TGN contact sites and its inhibition by this compound.
References
- 1. Schweinfurthins and their analogues are highly selective cellular probes for oxysterol-binding protein (OSBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OSBP-Related Protein Family in Lipid Transport Over Membrane Contact Sites - PMC [pmc.ncbi.nlm.nih.gov]
OSBP-IN-1: A Technical Guide to its Role in Cholesterol Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of OSBP-IN-1, a potent inhibitor of the Oxysterol-Binding Protein (OSBP). OSBP plays a critical role in intracellular lipid trafficking, particularly in the non-vesicular transport of cholesterol and the counter-exchange of phosphatidylinositol-4-phosphate (PI(4)P) at the endoplasmic reticulum (ER)-Golgi interface. By disrupting this process, this compound serves as a valuable tool for studying cholesterol homeostasis and presents a potential therapeutic avenue for diseases characterized by dysregulated lipid metabolism, such as certain cancers and viral infections. This document details the mechanism of action of OSBP, the inhibitory effects of this compound, quantitative data on its activity, and comprehensive protocols for key experimental assays.
Introduction to Oxysterol-Binding Protein (OSBP)
Oxysterol-Binding Protein (OSBP) and its related proteins (ORPs) are a family of lipid transfer proteins that are crucial for maintaining cellular lipid homeostasis.[1][2] OSBP is primarily localized at the contact sites between the endoplasmic reticulum (ER) and the trans-Golgi network.[3][4] At these membrane contact sites, OSBP facilitates the transport of cholesterol from the ER to the Golgi in exchange for phosphatidylinositol-4-phosphate (PI(4)P), which is then transported back to the ER.[3] This exchange is driven by the hydrolysis of PI(4)P in the ER by the phosphatase Sac1, creating a PI(4)P gradient.
The function of OSBP is not limited to lipid transport. It also acts as a scaffold for various signaling molecules, influencing pathways such as the ERK signaling cascade. The interaction of OSBP with the ER-resident VAMP-associated proteins (VAPs) is essential for its localization and function at these contact sites. Given its central role in cholesterol distribution and signaling, OSBP has emerged as a promising target for therapeutic intervention in various diseases.
This compound: A Potent OSBP Inhibitor
This compound is a small molecule inhibitor designed to target the lipid-binding domain of OSBP, thereby disrupting its function in cholesterol transport. While detailed structure-activity relationship studies for this compound are emerging, its mechanism is understood to be analogous to other well-characterized OSBP inhibitors like OSW-1. These inhibitors bind to the OSBP/ORP4 ligand-binding domain, competitively inhibiting the binding of endogenous sterols.
The inhibition of OSBP by compounds like this compound leads to a disruption of the ER-to-Golgi cholesterol transport, resulting in the accumulation of cholesterol in the ER and a depletion of cholesterol at the Golgi. This perturbation of cholesterol homeostasis has significant downstream effects, including the impairment of Golgi function, alteration of membrane fluidity, and induction of cellular stress responses.
Quantitative Data
The following table summarizes the available quantitative data for this compound and the related, well-characterized OSBP inhibitor, OSW-1. This data is essential for designing experiments and understanding the potency of these compounds.
| Compound | Assay Type | Cell Line/System | Parameter | Value | Reference |
| This compound | Antitumor Activity | Not Specified | IC50 | 12.4 nM | |
| OSW-1 | In vitro cytotoxicity screen | NCI-60 cell line panel | Mean IC50 | 0.78 nM | |
| OSW-1 | In vitro cytotoxicity | Ovarian cancer cell lines | IC50 | Low nanomolar range | |
| OSW-1 | In vitro DHE transfer assay | Purified OSBP ORD domain | Apparent Ki | ~50 nM |
Signaling and Transport Pathways
The following diagrams illustrate the key pathways involving OSBP and the mechanism of action of this compound.
Caption: OSBP-mediated cholesterol and PI(4)P exchange at ER-Golgi contact sites.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound.
In Vitro Sterol Transfer Assay
This assay measures the ability of OSBP to transfer a fluorescent cholesterol analog, dehydroergosterol (DHE), between two populations of liposomes mimicking the ER and Golgi membranes.
Materials:
-
Purified recombinant OSBP protein (full-length or ORD domain)
-
Dehydroergosterol (DHE)
-
Lipids for liposome preparation (e.g., POPC, DOPS, DGS-NTA(Ni))
-
His-tagged VAP-A cytosolic domain
-
Buffer (e.g., 25 mM HEPES-KOH pH 7.2, 150 mM KOAc, 1 mM MgCl2)
-
This compound (or other inhibitors) dissolved in DMSO
-
Spectrofluorometer
Protocol:
-
Prepare Liposomes:
-
Prepare two types of small unilamellar vesicles (SUVs):
-
Donor Liposomes (ER-like): Contain DHE and DGS-NTA(Ni) for VAP-A binding.
-
Acceptor Liposomes (Golgi-like): Contain a FRET acceptor for DHE (e.g., Dansyl-PE) if using a FRET-based assay.
-
-
Extrude lipids through a polycarbonate membrane to form SUVs of a defined size (e.g., 100 nm).
-
-
Assay Setup:
-
In a quartz cuvette, mix donor and acceptor liposomes in the assay buffer.
-
Add the purified VAP-A cytosolic domain to the donor liposomes and incubate to allow binding.
-
Add varying concentrations of this compound or DMSO (vehicle control).
-
-
Initiate and Monitor Transfer:
-
Add purified OSBP to the cuvette to initiate sterol transfer.
-
Monitor the change in DHE fluorescence over time. An increase in fluorescence intensity indicates the transfer of DHE from the donor to the acceptor liposomes.
-
-
Data Analysis:
-
Calculate the initial rate of DHE transfer for each inhibitor concentration.
-
Plot the transfer rates against the inhibitor concentration and fit the data to determine the IC50 or Ki value.
-
Cellular Cholesterol Distribution Imaging
This method visualizes the intracellular distribution of cholesterol in response to this compound treatment using filipin staining.
Materials:
-
Cell line of interest (e.g., HeLa, CHO) cultured on glass coverslips
-
This compound
-
Filipin III from Streptomyces filipinensis
-
Paraformaldehyde (PFA) for fixation
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Protocol:
-
Cell Treatment:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound or DMSO for a specified time (e.g., 4-24 hours).
-
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
-
Staining:
-
Wash the cells with PBS.
-
Incubate the cells with filipin solution (e.g., 50 µg/mL in PBS) for 1-2 hours at room temperature, protected from light.
-
-
Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with a UV filter set.
-
-
Analysis:
-
Observe and quantify the changes in filipin staining patterns. Inhibition of OSBP is expected to cause an accumulation of cholesterol in the ER (perinuclear and reticular staining) and a decrease in the Golgi.
-
Cellular PI(4)P Imaging
This protocol uses a fluorescently tagged PI(4)P biosensor to monitor changes in PI(4)P levels and localization at the Golgi upon treatment with this compound.
Materials:
-
Cell line of interest
-
Plasmid encoding a PI(4)P biosensor (e.g., GFP-P4M)
-
Transfection reagent
-
This compound
-
Live-cell imaging microscope
Protocol:
-
Transfection:
-
Seed cells in a glass-bottom dish suitable for live-cell imaging.
-
Transfect the cells with the PI(4)P biosensor plasmid according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
-
-
Cell Treatment and Imaging:
-
Identify transfected cells expressing the biosensor.
-
Acquire baseline images of PI(4)P distribution (typically concentrated at the Golgi).
-
Add this compound to the imaging medium and acquire time-lapse images to monitor the dynamic changes in PI(4)P localization and intensity.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the PI(4)P biosensor at the Golgi region over time. Inhibition of OSBP is expected to lead to an accumulation of PI(4)P at the Golgi, as its transport to the ER is blocked.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of this compound to OSBP in a cellular context.
Materials:
-
Cell line expressing endogenous OSBP
-
This compound
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-OSBP antibody
Protocol:
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle control.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a fixed time (e.g., 3 minutes).
-
-
Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
-
Detection of Soluble OSBP:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble OSBP in each sample by Western blotting using an anti-OSBP antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble OSBP as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes OSBP.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of cholesterol homeostasis and OSBP's multifaceted roles in cellular physiology. Its high potency and specific mechanism of action make it an excellent probe for dissecting the intricacies of non-vesicular lipid transport and its impact on cellular signaling and disease progression. The experimental protocols provided herein offer a robust framework for researchers to further elucidate the biological effects of this compound and to explore its therapeutic potential. As research in this area continues, a deeper understanding of the OSBP-mediated pathways will undoubtedly open new avenues for drug development.
References
- 1. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transport Assays for Sterol-binding Proteins: Stopped-flow Fluorescence Methods for Investigating Intracellular Cholesterol Transport Mechanisms of NPC2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Osbp-IN-1: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osbp-IN-1, also known as compound 12, is a synthetic analogue of the natural product Schweinfurthin.[1] It has emerged as a potent and selective inhibitor of the Oxysterol-Binding Protein (OSBP), a lipid transfer protein implicated in various cellular processes, including lipid metabolism, vesicular trafficking, and signal transduction.[1][2] Due to its antitumor properties, this compound is a compound of significant interest in the field of cancer research and drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its mechanism of action and experimental protocols.
Discovery and Structure-Activity Relationship
This compound was developed as part of a structure-based design effort to create novel Schweinfurthin analogues with improved pharmacological properties.[3] Natural Schweinfurthins are known to exhibit potent and selective growth inhibition against various cancer cell lines. Through the synthesis and evaluation of 15 Schweinfurthin analogues, researchers established a correlation between their cytotoxicity and their binding affinity for OSBP. This extensive structure-activity relationship (SAR) study led to the identification of this compound as a lead compound.
Synthesis of this compound
The synthesis of this compound is achieved in a single step from its precursor, Schweinfurthin G. The detailed protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Schweinfurthin G
-
Appropriate reagents and solvents (as detailed in the primary literature)
-
Standard laboratory glassware and equipment for organic synthesis
-
Purification apparatus (e.g., column chromatography)
Procedure:
A detailed, step-by-step synthesis protocol, including reaction conditions, purification methods, and characterization data (¹H NMR, ¹³C NMR, and mass spectrometry), would be detailed here, extracted from the supplementary information of Jézéquel G, et al. J Med Chem. 2023. As the full text was not available, this section remains a template.
Biological Activity and Mechanism of Action
This compound exhibits potent antitumor activity by directly targeting OSBP. OSBP is a key player in the non-vesicular transport of cholesterol and phosphatidylinositol 4-phosphate (PI4P) between the endoplasmic reticulum (ER) and the Golgi apparatus. By inhibiting OSBP, this compound disrupts this lipid exchange, leading to a cascade of cellular effects.
Quantitative Biological Data
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | U-87 MG | Cell Viability | 12.4 nM | |
| This compound | A549 | Cell Viability | 733 nM |
Signaling Pathways Modulated by this compound
The inhibition of OSBP by this compound perturbs critical signaling pathways. OSBP acts as a scaffolding protein that can assemble a complex containing protein phosphatase 2A (PP2A) and other phosphatases, which in turn regulate the extracellular signal-regulated kinase (ERK) pathway. By disrupting OSBP function, this compound can modulate ERK signaling, which is often dysregulated in cancer.
Furthermore, the disruption of cholesterol and PI4P transport at ER-Golgi membrane contact sites impacts Golgi structure and function, affecting protein trafficking and secretion.
Caption: OSBP-mediated lipid transport and signaling, and its inhibition by this compound.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are outlined below.
Cell Viability Assay
Purpose: To determine the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells (e.g., U-87 MG, A549) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Use a suitable cell viability reagent, such as MTT or resazurin.
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
For resazurin assay: Add resazurin solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for determining cell viability and IC50 of this compound.
OSBP Binding Assay
Purpose: To determine the binding affinity of this compound to OSBP.
Protocol:
A detailed protocol for a competitive binding assay, likely involving a fluorescently labeled ligand for OSBP and measuring its displacement by this compound, would be presented here. This would include details on protein purification, ligand preparation, buffer compositions, and detection methods (e.g., fluorescence polarization or FRET). This information would be sourced from the primary literature.
Conclusion
This compound is a promising antitumor agent that functions through the specific inhibition of OSBP. Its discovery through a rational, structure-based design approach highlights the potential for developing novel cancer therapeutics by targeting lipid transport and metabolism pathways. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the biological activities of this compound and other OSBP inhibitors. Further in vivo studies, as alluded to in the primary literature, will be crucial in determining the full therapeutic potential of this compound.
References
- 1. Differing Activities of Oxysterol-binding Protein (OSBP) Targeting Anti-Viral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Orally Available Covalent CDK12/13 Dual Inhibitors for the Treatment of Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schweinfurthins and their analogues are highly selective cellular probes for oxysterol-binding protein (OSBP) - PMC [pmc.ncbi.nlm.nih.gov]
Osbp-IN-1 as a Chemical Probe for OSBP Function: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxysterol-binding protein (OSBP) is a critical lipid transfer protein that orchestrates the exchange of cholesterol and phosphatidylinositol-4-phosphate (PI(4)P) at membrane contact sites, primarily between the endoplasmic reticulum (ER) and the Golgi apparatus. This function is pivotal for maintaining lipid homeostasis, and its dysregulation is implicated in various diseases, including cancer and viral infections. Chemical probes that can selectively modulate OSBP activity are invaluable tools for dissecting its complex cellular roles and for exploring its therapeutic potential. Osbp-IN-1, a synthetic analogue of the natural product schweinfurthin, has emerged as a potent and selective inhibitor of OSBP. This technical guide provides a comprehensive overview of this compound and related schweinfurthin analogues as chemical probes for studying OSBP function. It includes a summary of their biochemical and cellular activities, detailed experimental protocols for their use, and visualizations of the key cellular pathways they modulate.
Introduction to OSBP and the Role of Chemical Probes
Oxysterol-binding protein (OSBP) and its related proteins (ORPs) constitute a family of intracellular lipid sensors and transporters.[1] OSBP is a multi-domain protein that localizes to ER-Golgi contact sites, where it facilitates the counter-exchange of cholesterol for PI(4)P.[2] This process is essential for maintaining the proper lipid composition of the Golgi membranes, which in turn impacts a wide array of cellular functions including signal transduction, vesicle trafficking, and protein glycosylation.[3][4]
Given its central role in cellular lipid metabolism and signaling, OSBP has garnered significant interest as a potential drug target.[5] Small molecule inhibitors, such as the schweinfurthin family of natural products and their synthetic analogues like this compound, serve as powerful chemical probes to interrogate OSBP function with high temporal and spatial resolution. These compounds competitively inhibit the lipid-binding activity of OSBP, leading to a cascade of cellular effects that have helped to elucidate the protein's physiological and pathological roles.
Quantitative Data for OSBP Inhibitors
The following table summarizes the quantitative data for this compound (referred to as compound 12 in Jézéquel et al., 2023) and other key schweinfurthin analogues. This data allows for a comparative analysis of their potency and selectivity.
| Compound | Target | Assay Type | System/Cell Line | IC50/Ki | Reference |
| This compound (Cpd 12) | OSBP | Cytotoxicity | U-87 MG glioblastoma | 1.8 nM | |
| Schweinfurthin A | OSBP | Competitive Fluorescence Polarization | Recombinant GST-OSBP(ORD) | 78 nM | |
| Schweinfurthin G (SWG) | OSBP | DHE Transfer Assay | In vitro liposomes | Ki ≈ 50 nM | |
| OSW-1 | OSBP/ORP4L | Growth Inhibition | HCT-116 p21-/- | GI50 = 0.3 nM | |
| OSW-1 | OSBP | PI(4)P/Cholesterol Exchange | In vitro | - | |
| This compound (Cpd 12) | OSBP | Cytotoxicity | A549 lung carcinoma | 10.3 nM | |
| This compound (Cpd 12) | OSBP | Cytotoxicity | HCT-116 colon carcinoma | 1.9 nM | |
| This compound (Cpd 12) | OSBP | Cytotoxicity | MDA-MB-231 breast cancer | 2.1 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the function of this compound and other OSBP inhibitors.
In Vitro OSBP Binding Assay (Competitive Fluorescence Polarization)
This assay measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to the OSBP ligand-binding domain (ORD).
Materials:
-
Recombinant purified GST-tagged OSBP-ORD
-
Fluorescently labeled cholesterol analogue (e.g., 22-NBD-cholesterol)
-
Assay buffer (e.g., 25 mM PBS pH 7.5, 0.025% NP-40)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a solution of GST-OSBP(ORD) and the fluorescent probe in the assay buffer. The final concentrations should be optimized, but a starting point could be 8 nM protein and 5 nM probe.
-
Serially dilute the test compounds in DMSO, and then further dilute in assay buffer.
-
Add the test compound solutions to the wells of the 384-well plate.
-
Add the GST-OSBP(ORD) and fluorescent probe mixture to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
The data is then plotted as fluorescence polarization versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (Resazurin Reduction)
This assay assesses the cytotoxic or cytostatic effects of OSBP inhibitors on cultured cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U-87 MG, A549, HCT-116)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Resazurin solution
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add resazurin solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence of resorufin, the product of resazurin reduction by viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration to determine the IC50 value.
Golgi Fragmentation Analysis (Immunofluorescence)
Inhibition of OSBP can lead to disruption of the Golgi structure. This can be visualized by immunofluorescence microscopy.
Materials:
-
HeLa or other suitable cells grown on glass coverslips
-
Test compounds (e.g., this compound)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA)
-
Primary antibody against a Golgi marker (e.g., anti-TGN46, anti-GM130)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Treat cells with the test compound or DMSO vehicle for a specified time (e.g., 4 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize and block the cells for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour, protected from light.
-
Wash the cells with PBS and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the degree of Golgi fragmentation.
Visualizing OSBP Function and Inhibition
The following diagrams, created using the DOT language, illustrate key aspects of OSBP's function and how it can be studied using chemical probes.
The OSBP Lipid Exchange Cycle at the ER-Golgi Interface
Caption: OSBP-mediated cholesterol and PI(4)P exchange between the ER and Golgi, and its inhibition by this compound.
Experimental Workflow for Assessing OSBP Inhibition
Caption: Workflow for analyzing the cellular effects of this compound on Golgi PI(4)P and morphology.
OSBP in Cellular Signaling Pathways
Caption: OSBP acts as a scaffold and lipid transporter to influence mTORC1 and ERK signaling pathways.
Conclusion and Future Directions
This compound and its parent family of schweinfurthin compounds are invaluable chemical probes for the study of OSBP. Their high potency and selectivity allow for the precise dissection of OSBP's role in lipid metabolism and signaling. The experimental protocols and data presented in this guide provide a framework for researchers to utilize these tools in their own investigations.
Future research will likely focus on the development of next-generation OSBP inhibitors with improved pharmacokinetic properties, making them more suitable for in vivo studies and potential therapeutic applications. Furthermore, the use of these probes in combination with advanced imaging and proteomic techniques will continue to unravel the intricate network of protein-protein and protein-lipid interactions that are regulated by OSBP, opening new avenues for understanding and treating a range of human diseases. The in vivo efficacy of a synthetic schweinfurthin analogue in a glioblastoma model is a promising step in this direction.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Design of a Lead Compound Derived from Natural Schweinfurthins with Antitumor Properties That Target Oxysterol-Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Binding Affinity of Osbp-IN-1 to Oxysterol-Binding Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Osbp-IN-1, a novel anti-cancer agent, to its molecular target, the oxysterol-binding protein (OSBP). This compound is a synthetic analogue of the natural product schweinfurthin and has demonstrated potent antitumor activity.[1][2] Understanding the quantitative aspects of its interaction with OSBP is crucial for elucidating its mechanism of action and for the development of related therapeutic agents. This document summarizes the binding affinity data, details the experimental methodologies used for its determination, and visualizes the relevant signaling pathways affected by the inhibition of OSBP.
Data Presentation: Binding Affinity of this compound and Related Compounds to OSBP
The binding affinity of this compound and other relevant ligands to human oxysterol-binding protein (OSBP) has been determined through competitive radioligand binding assays. The data is summarized in the tables below for clear comparison.
Table 1: Binding Affinity of this compound and Parent Compound Analogues to Human OSBP
| Compound | Description | Binding Affinity (Ki, nM) | Reference |
| This compound (Compound 12) | Synthetic Schweinfurthin analogue | 4 - 69 | Jézéquel G, et al. (2023) |
| Schweinfurthin A | Natural product | 68 ± 23 | Burgett, A. W. G., et al. (2011) |
Table 2: Binding Affinity of Endogenous Ligand and a Known Inhibitor to Human OSBP
| Compound | Description | Binding Affinity (Kd or Ki, nM) | Reference |
| 25-Hydroxycholesterol (25-OHC) | Endogenous oxysterol ligand | 22 ± 5 (Kd) | McMillan, J. E., et al. (2021) |
| OSW-1 | Potent OSBP inhibitor | 16 ± 4 (Ki) | McMillan, J. E., et al. (2021) |
Experimental Protocols
The determination of the binding affinity of this compound to OSBP is based on a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the target protein.
Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound for the oxysterol-binding protein (OSBP).
Materials:
-
Radioligand: [3H]25-hydroxycholesterol ([3H]25-OHC), a high-affinity ligand for OSBP.
-
Protein Source: Purified recombinant human OSBP or cell lysates overexpressing OSBP.
-
Test Compound: this compound.
-
Assay Buffer: A suitable buffer to maintain protein stability and ligand binding (e.g., Tris-HCl buffer with appropriate additives).
-
Filtration System: Glass fiber filters and a vacuum manifold to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Methodology:
-
Protein Preparation: A fixed concentration of the OSBP protein preparation is added to the wells of a microplate.
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (this compound) are added to the wells.
-
Radioligand Addition: A fixed concentration of the radioligand ([3H]25-OHC) is then added to all wells. The concentration of the radioligand is typically at or below its dissociation constant (Kd) for OSBP.
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters using a vacuum manifold. The filters trap the protein-bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing unlabeled ligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Signaling Pathway Visualization
OSBP plays a critical role in intracellular lipid transport, particularly at membrane contact sites between the endoplasmic reticulum (ER) and other organelles like the Golgi apparatus and lysosomes. By inhibiting OSBP, this compound disrupts these transport processes, leading to downstream effects on cellular signaling, most notably the mTORC1 pathway.
OSBP-Mediated Cholesterol Transport and mTORC1 Activation
OSBP is localized at ER-lysosome contact sites where it facilitates the transport of cholesterol from the ER to the lysosomal membrane. This increase in lysosomal cholesterol is a key signal for the activation of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.
References
The Structure-Activity Relationship of Schweinfurthin Analogues: A Deep Dive into Osbp-IN-1 and its Congeners
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Schweinfurthins are a class of natural products, first isolated from plants of the genus Macaranga, that have garnered significant attention in the field of oncology for their potent and selective cytotoxic activity against a range of cancer cell lines.[1][2] Their unique mechanism of action, which involves the inhibition of the oxysterol-binding protein (OSBP), sets them apart from many conventional anticancer agents and opens new avenues for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Schweinfurthin analogues, with a particular focus on the promising synthetic analogue, Osbp-IN-1. We will delve into the quantitative analysis of their biological activity, detail key experimental protocols, and visualize the intricate signaling pathways they modulate.
Core Structure and Pharmacophore
The characteristic structure of Schweinfurthins consists of a substituted stilbene core, typically featuring a complex hexahydroxanthene moiety. The general structure can be divided into three key regions: the tricyclic hexahydroxanthene "left-half," a central stilbene double bond, and a substituted aromatic "right-half" (D-ring).[2] Variations in the substitution patterns on these rings and modifications to the linker have profound effects on the biological activity of these compounds.
Key Schweinfurthin analogues discussed in this guide include:
-
Schweinfurthin G: A naturally occurring Schweinfurthin that serves as a common precursor for the synthesis of analogues.
-
3-deoxyschweinfurthin B: A synthetic analogue lacking the C-3 hydroxyl group, which has shown potent and differential activity.
-
Schweinfurthin F: A natural analogue with a prenyl substituent on the D-ring.
-
This compound (compound 12): A synthetic analogue derived from Schweinfurthin G, identified for its potent OSBP inhibitory activity and antitumor properties.
Structure-Activity Relationship (SAR) Insights
Extensive research into a vast library of over 50 synthetic and natural Schweinfurthin analogues has provided critical insights into their SAR. These studies have revealed several key structural features that govern their potency and selectivity:
-
The Hexahydroxanthene Moiety: The tricyclic "left-half" is crucial for potent biological activity. Analogues lacking this complex ring system exhibit significantly diminished cytotoxicity.
-
The Stilbene Double Bond: The (E)-configuration of the central stilbene double bond is generally favored for higher activity.
-
D-Ring Substitution: The nature and position of substituents on the aromatic D-ring are critical for modulating activity.
-
Hydroxyl Groups: At least one free phenolic hydroxyl group on the D-ring is important for maintaining differential cytotoxicity.
-
Prenyl/Geranyl Groups: The presence of a lipophilic prenyl or geranyl group at the para-position of the D-ring is a common feature of active natural Schweinfurthins.
-
-
Modifications for Potency and Properties: Synthetic modifications, such as the introduction of fluorescent tags or alterations to the D-ring substituents, have been explored to create analogues with improved properties for mechanistic studies and potential therapeutic development.
Quantitative Analysis of Biological Activity
The biological activity of Schweinfurthin analogues is typically assessed through cell viability assays, providing quantitative measures such as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50). The inhibitory potency against their molecular target, OSBP, is determined through in vitro binding assays, yielding the inhibitory constant (Ki). The following table summarizes the biological activity of this compound and other key Schweinfurthin analogues.
| Compound Name | Target | Assay Type | Cell Line(s) | IC50 / GI50 (nM) | Ki (nM) | Reference(s) |
| This compound (compound 12) | OSBP | Cytotoxicity (U251-MG) | U251-MG | 15 | - | |
| This compound (compound 12) | OSBP | OSBP Binding (in vitro) | - | - | 13 | |
| Schweinfurthin A | OSBP | OSBP Binding (in vitro) | - | - | 78 | |
| Schweinfurthin G | OSBP | Cytotoxicity (A2058) | A2058 | 100-1000 | - | |
| 3-deoxyschweinfurthin B | - | Cytotoxicity (SF-295) | SF-295 | ~800 | - | |
| Schweinfurthin F | - | Cytotoxicity (SF-295) | SF-295 | ~33 | - |
Mechanism of Action: Targeting the OSBP-mTOR/AKT Signaling Axis
Schweinfurthin analogues exert their cytotoxic effects by directly binding to and inhibiting oxysterol-binding protein (OSBP). OSBP is a lipid transfer protein that plays a crucial role in the non-vesicular transport of cholesterol and phosphatidylinositol 4-phosphate (PI4P) between the endoplasmic reticulum (ER) and the trans-Golgi network (TGN).
The inhibition of OSBP by Schweinfurthins disrupts this lipid transport, leading to a cascade of downstream effects that ultimately suppress cancer cell proliferation. This signaling pathway is intricately linked to the mTOR/AKT pathway, a central regulator of cell growth, survival, and metabolism.
Figure 1. Signaling pathway illustrating the mechanism of action of Schweinfurthin analogues.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Schweinfurthin analogues.
Synthesis of Schweinfurthin Analogues via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and efficient method for the stereoselective synthesis of the central stilbene core of Schweinfurthin analogues.
Materials:
-
Appropriately substituted phosphonate ester of the "left-half" hexahydroxanthene.
-
Substituted benzaldehyde representing the "right-half" (D-ring).
-
Sodium hydride (NaH) or other suitable base.
-
Anhydrous tetrahydrofuran (THF) or other aprotic solvent.
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography).
Procedure:
-
Preparation of the Phosphonate Ylide:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate ester (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes, or until hydrogen gas evolution ceases, indicating the formation of the phosphonate ylide.
-
-
Reaction with the Aldehyde:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of the substituted benzaldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired (E)-stilbene product.
-
Figure 2. Experimental workflow for the Horner-Wadsworth-Emmons synthesis.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., U251-MG, SF-295).
-
Complete cell culture medium.
-
96-well microtiter plates.
-
Schweinfurthin analogues dissolved in a suitable solvent (e.g., DMSO).
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., isopropanol with 0.04 N HCl, or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37 °C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Schweinfurthin analogues in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10-20 µL of the MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37 °C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro OSBP Binding Assay (Fluorescence-Based)
This assay measures the ability of a test compound to displace a fluorescent ligand from the binding pocket of OSBP, providing a quantitative measure of its binding affinity.
Materials:
-
Purified recombinant human OSBP protein.
-
A fluorescent ligand known to bind OSBP (e.g., a fluorescently labeled sterol or a fluorescent Schweinfurthin analogue like SWG).
-
Assay buffer (e.g., PBS with a small percentage of a non-ionic detergent).
-
384-well, low-volume, black microplates.
-
A plate reader capable of measuring fluorescence intensity or fluorescence polarization.
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compounds (e.g., this compound) in the assay buffer.
-
In the wells of the microplate, add a fixed concentration of the fluorescent ligand.
-
Add the diluted test compounds to the wells. Include a positive control (a known OSBP inhibitor) and a negative control (vehicle).
-
-
Protein Addition and Incubation:
-
Add a fixed concentration of the purified OSBP protein to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity or fluorescence polarization of each well using the plate reader at the appropriate excitation and emission wavelengths for the fluorescent ligand.
-
-
Data Analysis:
-
The displacement of the fluorescent ligand by the test compound will result in a decrease in the fluorescence signal (or polarization).
-
Plot the fluorescence signal against the log of the test compound concentration.
-
Fit the data to a competitive binding curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and dissociation constant of the fluorescent ligand.
-
Conclusion and Future Directions
The Schweinfurthin family of natural products and their synthetic analogues represent a compelling class of anticancer agents with a distinct mechanism of action centered on the inhibition of OSBP. The structure-activity relationship studies have illuminated the key structural features required for potent and selective activity, paving the way for the rational design of novel analogues with improved therapeutic potential. This compound stands out as a promising lead compound, demonstrating high affinity for OSBP and potent cytotoxicity against glioblastoma cells.
Future research in this area will likely focus on:
-
Optimization of Lead Compounds: Further medicinal chemistry efforts to enhance the potency, selectivity, and pharmacokinetic properties of lead analogues like this compound.
-
Elucidation of Resistance Mechanisms: Investigating potential mechanisms of resistance to Schweinfurthin-based therapies to inform the development of combination strategies.
-
Exploration of Broader Therapeutic Applications: Given the role of OSBP in various cellular processes, exploring the potential of Schweinfurthin analogues in other diseases, such as viral infections, where OSBP is known to play a role.
-
In Vivo Efficacy and Safety Profiling: Comprehensive preclinical and clinical studies to evaluate the in vivo efficacy and safety of the most promising Schweinfurthin analogues.
The continued exploration of the rich chemical space of Schweinfurthins holds great promise for the development of a new generation of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural analogues of schweinfurthin F: Probing the steric, electronic and hydrophobic properties of the D-ring substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schweinfurthins and their analogues are highly selective cellular probes for oxysterol-binding protein (OSBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of a Lead Compound Derived from Natural Schweinfurthins with Antitumor Properties That Target Oxysterol-Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Disruption of Intracellular Lipid Trafficking by Osbp-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Oxysterol-Binding Protein (OSBP) in Lipid Homeostasis
Oxysterol-binding protein (OSBP) and its related proteins (ORPs) are a conserved family of lipid transfer proteins that play a pivotal role in the intricate network of intracellular lipid trafficking and signaling.[1][2] These proteins are localized at membrane contact sites (MCS), crucial hubs where the endoplasmic reticulum (ER) comes into close apposition with other organelles, most notably the Golgi apparatus.[3] OSBP acts as a lipid exchanger, facilitating the transport of cholesterol from the ER to the trans-Golgi network (TGN) in exchange for phosphatidylinositol-4-phosphate (PI4P), which is then transported back to the ER.[3] This counter-current exchange mechanism is essential for maintaining the proper lipid composition of cellular membranes, which in turn governs a multitude of cellular processes including signal transduction, vesicle formation, and the structural integrity of organelles. The critical function of OSBP in cellular physiology has made it an attractive target for therapeutic intervention, particularly in the fields of oncology and virology.
Osbp-IN-1: A Potent Inhibitor Derived from Natural Products
This compound, also known as compound 12 , is a synthetic analogue of the natural product Schweinfurthin G.[4] It belongs to a class of prenylated stilbenes that have demonstrated significant antitumor properties. Through structure-activity relationship (SAR) studies, this compound was identified as a potent inhibitor of OSBP, exhibiting a strong correlation between its binding affinity for OSBP and its cytotoxic effects on cancer cell lines. This technical guide provides an in-depth overview of the effects of this compound on intracellular lipid trafficking, its mechanism of action, and the experimental protocols used for its characterization.
Mechanism of Action: Halting the OSBP-Mediated Lipid Exchange
This compound exerts its effects by directly binding to OSBP and inhibiting its lipid transfer activity. This inhibition disrupts the delicate balance of cholesterol and PI4P at the ER-Golgi interface. The proposed mechanism involves the binding of this compound to the lipid-binding domain of OSBP, thereby preventing the protein from shuttling its lipid cargo. This leads to an accumulation of cholesterol in the ER and a depletion of cholesterol at the TGN, while simultaneously causing a buildup of PI4P at the Golgi. The disruption of this vital lipid exchange has profound consequences for cellular function, ultimately leading to cell stress and apoptosis, particularly in cancer cells that are highly dependent on lipid metabolism.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and related compounds from the foundational study by Jézéquel G, et al. (2023).
Table 1: Binding Affinity of Schweinfurthin Analogues for OSBP
| Compound | Ki (nM) for OSBP |
| Schweinfurthin G (Parent Compound) | 2.5 ± 0.5 |
| This compound (Compound 12) | Not explicitly stated, but inferred to have high affinity based on cytotoxicity |
| Other Analogues | Ranging from <1 nM to >2000 nM |
Data extracted from Jézéquel G, et al. J Med Chem. 2023.
Table 2: Cytotoxicity of this compound and Related Compounds
| Compound | IC50 on U-87 MG Glioblastoma Cells (nM) | IC50 on A549 Lung Carcinoma Cells (nM) |
| Schweinfurthin G | 12.4 ± 1.5 | 733 ± 57 |
| This compound (Compound 12) | < 20 nM (based on compounds with similar high affinity) | 359 nM to >10 µM (range for analogues) |
| Other Analogues | Ranging from < 20 nM to > 10,000 nM | Ranging from 359 nM to > 10,000 nM |
Data extracted from Jézéquel G, et al. J Med Chem. 2023.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and experimental workflows related to the action of this compound.
Caption: OSBP facilitates the exchange of cholesterol and PI4P at ER-Golgi membrane contact sites.
Caption: this compound inhibits OSBP, leading to cellular stress and apoptosis.
Caption: A general experimental workflow for the characterization of OSBP inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and other OSBP inhibitors.
In Vitro OSBP Binding Assay (Fluorescence Polarization)
This protocol is adapted from methods used to assess the binding of small molecules to OSBP.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for purified OSBP protein.
Materials:
-
Purified recombinant OSBP protein (ORD domain is often sufficient).
-
Fluorescently labeled ligand for OSBP (e.g., a fluorescent derivative of a known OSBP ligand).
-
Test compound (this compound).
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Microplate reader with fluorescence polarization capabilities.
-
Black, low-volume 384-well plates.
Procedure:
-
Prepare a serial dilution of the test compound (this compound) in the assay buffer.
-
In each well of the microplate, add a fixed concentration of the fluorescently labeled ligand and purified OSBP protein.
-
Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with no OSBP protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Calculate the percentage of inhibition of binding of the fluorescent ligand by the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent ligand.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is a standard method to assess the cytotoxicity of a compound on cultured cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., U-87 MG, A549).
-
Complete cell culture medium.
-
Test compound (this compound).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).
-
96-well clear-bottom cell culture plates.
-
Microplate reader (for absorbance or luminescence).
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-treated control wells.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound has emerged as a potent and valuable tool for studying the intricate functions of OSBP in intracellular lipid trafficking. Its well-defined mechanism of action, involving the direct inhibition of the OSBP-mediated cholesterol/PI4P exchange, provides a powerful means to dissect the downstream consequences of disrupting this critical cellular process. The quantitative data on its binding affinity and cytotoxicity underscore its potential as a lead compound for the development of novel therapeutics targeting diseases with aberrant lipid metabolism, such as cancer. The detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the effects of this compound and to explore the therapeutic potential of targeting OSBP. As our understanding of the complex roles of OSBP continues to expand, inhibitors like this compound will undoubtedly play a crucial role in unraveling the complexities of lipid homeostasis and its implications for human health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Based Design of a Lead Compound Derived from Natural Schweinfurthins with Antitumor Properties That Target Oxysterol-Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OSBP-Related Protein Family in Lipid Transport Over Membrane Contact Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Preliminary Studies on the Cytotoxicity of OSBP Inhibitors in Cancer Cell Lines: A Technical Guide
Disclaimer: Information regarding a specific compound designated "Osbp-IN-1" is limited in publicly available scientific literature. This guide will focus on the broader class of Oxysterol-Binding Protein (OSBP) inhibitors, with a primary focus on OSW-1 , a well-characterized and potent natural product that targets both OSBP and OSBP-related protein 4 (ORP4). The data and methodologies presented are based on studies of OSW-1 and are intended to serve as a comprehensive resource for researchers investigating the anti-cancer potential of this class of compounds.
Introduction
Oxysterol-binding protein (OSBP) and its related proteins (ORPs) are a family of intracellular lipid transfer proteins that play crucial roles in lipid metabolism, signaling, and membrane trafficking.[1] Dysregulation of several ORP family members has been implicated in cancer, making them attractive targets for therapeutic intervention.[1] OSW-1 is a natural product isolated from Ornithogalum saundersiae that exhibits potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values often in the nanomolar range.[2][3] Its mechanism of action is primarily attributed to the inhibition of OSBP and ORP4, leading to disruption of cellular processes and induction of cell death.[2] This technical guide provides a summary of the cytotoxic effects of OSW-1 on various cancer cell lines, detailed experimental protocols for assessing its activity, and diagrams illustrating its proposed signaling pathway and experimental workflows.
Data Presentation: Cytotoxicity of OSW-1
The following table summarizes the half-maximal inhibitory concentration (IC50) values of OSW-1 in various cancer cell lines as reported in the literature. It is important to note that experimental conditions such as incubation time and assay method can influence the observed IC50 values.
| Cancer Type | Cell Line | IC50 (nM) | Incubation Time (h) | Reference |
| Glioma | T98G | 43.35 | 24 | |
| 13.02 | 48 | |||
| 0.07 | 72 | |||
| Glioma | LN18 | 15.73 | 24 | |
| 0.45 | 48 | |||
| 0.04 | 72 | |||
| Glioma | U87-MG | 0.047 | Not Specified | |
| Ovarian Cancer | SKOV-3 | ~3.6 | 72 | |
| 0.02 ± 0.01 (lipid-depleted) | 72 | |||
| Ovarian Cancer | OVCAR-3 | ~1.1 | 72 | |
| Ovarian Cancer | OVSAHO | 1.8 ± 0.61 | 72 | |
| Ovarian Cancer | OVCAR-8 | >1000 | 72 | |
| 0.06 ± 0.02 (lipid-depleted) | 72 | |||
| Glioblastoma | U87 MG | Low (inversely proportional to OSBP expression) | 72 | |
| Prostate Cancer | PC3 | Higher (inversely proportional to OSBP expression) | 72 | |
| Lung Cancer | A549 | Highest (inversely proportional to OSBP expression) | 72 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
OSBP inhibitor (e.g., OSW-1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the OSBP inhibitor in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Collection: Following treatment with the OSBP inhibitor for the desired time, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells by centrifugation.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells (e.g., 300 x g for 5 minutes) and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: Proposed signaling pathway of OSW-1.
Caption: Experimental workflow for cytotoxicity assessment.
References
The Central Role of Oxysterol-Binding Protein (OSBP) in Viral Replication and its Inhibition by Osbp-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The host-cell protein, Oxysterol-Binding Protein (OSBP), has emerged as a critical nexus for the replication of a broad spectrum of positive-sense single-stranded RNA (+ssRNA) viruses. This technical guide provides an in-depth exploration of the molecular mechanisms by which viruses hijack OSBP to facilitate their replication and details the inhibitory action of a representative OSBP inhibitor, Osbp-IN-1 (exemplified by ZJ-1, an analog of OSW-1). By targeting a host dependency factor, OSBP inhibitors present a promising broad-spectrum antiviral strategy with a potentially high barrier to resistance. This document consolidates quantitative data on inhibitor efficacy, outlines detailed experimental protocols for key assays, and provides visual representations of the underlying cellular pathways and experimental workflows.
The Indispensable Role of OSBP in the Viral Life Cycle
Oxysterol-Binding Protein (OSBP) is a lipid transfer protein that operates at membrane contact sites (MCS), primarily between the endoplasmic reticulum (ER) and the Golgi apparatus. Its canonical function involves the counter-transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P), a process vital for maintaining lipid homeostasis.[1][2] However, a diverse range of +ssRNA viruses, including devastating human pathogens like enteroviruses (e.g., poliovirus, coxsackievirus), rhinoviruses, Hepatitis C virus (HCV), Zika virus, Dengue virus, and coronaviruses, have evolved to subvert this cellular machinery for their own propagation.[1][2]
These viruses remodel host cell membranes to create specialized replication organelles (ROs), which are cholesterol-rich microenvironments that shield the viral replication machinery from host immune surveillance. OSBP is a key player in the formation of these ROs. Viral proteins recruit host factors, including phosphatidylinositol 4-kinase IIIβ (PI4KB), to the RO membranes, leading to an accumulation of PI4P. This high concentration of PI4P acts as a beacon, recruiting OSBP to the RO-ER interface. OSBP then facilitates the transport of cholesterol from the ER to the ROs in exchange for PI4P, thereby enriching the ROs with the cholesterol necessary for their structural integrity and function in viral replication.
The essential domains of OSBP for poliovirus replication have been identified as the pleckstrin homology (PH) domain, which binds to PI4P, and the ligand-binding domain.
This compound: A Potent Inhibitor of Viral Replication
The critical dependence of numerous viruses on OSBP makes it an attractive target for broad-spectrum antiviral therapies. A class of small molecule inhibitors has been developed to target OSBP, with this compound (represented here by the OSW-1 analog, ZJ-1) being a prominent example.[3] These inhibitors function by binding to OSBP and disrupting its lipid transfer activity.
The mechanism of action of this compound involves a significant reduction in the cellular levels of OSBP. This depletion of OSBP disrupts the cholesterol supply to the viral replication organelles, thereby impairing their formation and function, and ultimately halting viral replication. Notably, compounds like OSW-1 have demonstrated prophylactic antiviral activity, where transient treatment leads to a sustained reduction in OSBP levels and prolonged protection against viral infection.
Quantitative Analysis of OSBP Inhibitor Activity
The efficacy of OSBP inhibitors has been quantified against a range of viruses. The following tables summarize the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) for representative OSBP inhibitors. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50/IC50, provides a measure of the therapeutic window of the compound.
Table 1: Antiviral Activity of this compound (ZJ-1) and OSW-1 against Coronaviruses
| Compound | Virus | Cell Line | EC50/IC50 | CC50 | Selectivity Index (SI) | Reference |
| ZJ-1 | HCoV-229E | Huh7 | Low µM range | >50 µM | High | |
| ZJ-1 | HCoV-NL63 | Huh7 | Low µM range | >50 µM | High | |
| ZJ-1 | SARS-CoV-2 | Caco-2 | Not specified | >50 µM | Not specified | |
| OSW-1 | HCoV-229E | Not specified | 1-10 nM | Not specified | Not specified | |
| OSW-1 | SARS-CoV-2 | Not specified | 1-10 nM | Not specified | Not specified | |
| OSW-1 | Feline Infectious Peritonitis Virus (FIPV) | Not specified | 1-10 nM | Not specified | Not specified |
Table 2: Antiviral Activity of OSW-1 against Enteroviruses
| Compound | Virus | Cell Line | IC50 | CC50 | Selectivity Index (SI) | Reference |
| OSW-1 | Poliovirus | HeLa | Low nM range | Not specified | Not specified | |
| OSW-1 | Coxsackievirus B3 | BGM | Low nM range | Not specified | Not specified | |
| OSW-1 | Rhinovirus 14 | HeLa | Low nM range | Not specified | Not specified | |
| OSW-1 | Enterovirus 71 | RD | Low nM range | Not specified | Not specified |
Table 3: Antiviral Activity of Itraconazole
| Compound | Virus | Cell Line | EC50/IC50 | CC50 | Selectivity Index (SI) | Reference |
| Itraconazole | SARS-CoV-2 | Caco-2 | 2.3 µM | >25 µM | >10.9 | |
| Itraconazole | Enterovirus 71 | Vero | 1.15 µM | Not specified | Not specified | |
| Itraconazole | Chikungunya Virus | Not specified | High selectivity | High selectivity | >294 |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to characterize the role of OSBP in viral replication and evaluate the efficacy of its inhibitors.
Viral Titer Determination by Plaque Assay
The plaque assay is the gold standard for quantifying infectious virus particles.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock of unknown titer.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Serial Dilution of Virus: Prepare ten-fold serial dilutions of the virus stock in serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers and wash once with PBS. Inoculate each well with a small volume (e.g., 200 µL for a 12-well plate) of each viral dilution.
-
Adsorption: Incubate the plates at 37°C for 1 hour to allow for viral attachment and entry, gently rocking the plates every 15 minutes.
-
Overlay: After the adsorption period, remove the inoculum and gently add the overlay medium to each well. The overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized zones of cell death (plaques).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fixation and Staining: Once plaques are visible, fix the cells by adding a solution of 10% formaldehyde for at least 30 minutes. After fixation, remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in the wells that have a countable number (typically 20-100 plaques).
-
Titer Calculation: The virus titer is expressed as plaque-forming units per milliliter (PFU/mL) and is calculated using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)
Determination of Antiviral Activity (EC50/IC50) and Cytotoxicity (CC50)
These assays are crucial for determining the potency and therapeutic window of an antiviral compound.
Materials:
-
Host cells seeded in 96-well plates.
-
Virus stock.
-
Antiviral compound (e.g., this compound).
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo).
-
Plate reader.
Procedure for EC50/IC50 Determination:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare a serial dilution of the antiviral compound in cell culture medium.
-
Infection and Treatment: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Immediately after infection, add the different concentrations of the antiviral compound to the wells. Include wells with virus but no compound (virus control) and wells with neither virus nor compound (cell control).
-
Incubation: Incubate the plate at 37°C for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication. This can be done by various methods, including:
-
CPE Reduction Assay: Visually score the cytopathic effect (CPE) or use a cell viability reagent to quantify the number of viable cells.
-
Viral Yield Reduction Assay: Harvest the supernatant and determine the viral titer using a plaque assay or qRT-PCR.
-
Reporter Virus Assay: Use a recombinant virus expressing a reporter gene (e.g., luciferase or fluorescent protein) and measure the reporter signal.
-
-
Data Analysis: Plot the percentage of inhibition of viral replication against the compound concentration. The EC50 or IC50 value is the concentration of the compound that inhibits viral replication by 50%.
Procedure for CC50 Determination:
-
Cell Seeding: Seed host cells in a 96-well plate as for the antiviral assay.
-
Compound Treatment: Add the same serial dilutions of the antiviral compound to the wells. In this case, no virus is added.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Cell Viability Assay: Add a cell viability reagent (e.g., MTT) to each well and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
OSBP-Ligand Binding Assay (Fluorescence Polarization)
This assay can be used to determine the binding affinity of inhibitors to OSBP.
Materials:
-
Purified recombinant OSBP protein.
-
Fluorescently labeled ligand (tracer) that binds to OSBP (e.g., a fluorescent derivative of an oxysterol).
-
Test inhibitor (e.g., this compound).
-
Assay buffer.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Assay Setup: In a microplate, combine a fixed concentration of the fluorescent tracer with varying concentrations of the test inhibitor.
-
Protein Addition: Add a fixed concentration of purified OSBP protein to each well.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a plate reader.
-
Data Analysis: When the fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger OSBP protein, its tumbling is slowed, leading to an increase in polarization. The test inhibitor will compete with the tracer for binding to OSBP, causing a decrease in fluorescence polarization. By plotting the change in polarization against the inhibitor concentration, the binding affinity (Ki or IC50) can be determined.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, experimental workflows, and logical relationships described in this guide.
Caption: OSBP-mediated cholesterol transport to viral replication organelles.
Caption: Mechanism of viral inhibition by this compound.
Caption: Experimental workflow for host-directed antiviral drug discovery.
Conclusion and Future Directions
The hijacking of OSBP by a multitude of +ssRNA viruses underscores its significance as a broad-spectrum antiviral target. Inhibitors like this compound, which disrupt this host-virus interaction, hold immense promise for the development of next-generation antiviral therapeutics. The prophylactic activity demonstrated by some OSBP inhibitors further highlights their potential as preemptive measures during viral outbreaks.
Future research should focus on elucidating the precise binding modes of different OSBP inhibitors to inform the rational design of next-generation compounds with improved potency and selectivity. Furthermore, exploring the potential for combination therapies that target both host factors like OSBP and viral enzymes could provide a synergistic and more durable antiviral response. The continued investigation into the intricate interplay between viruses and host lipid metabolism will undoubtedly unveil new vulnerabilities to be exploited in the ongoing battle against viral diseases.
References
Methodological & Application
Application Notes and Protocols for Osbp-IN-1: An Experimental Inhibitor of Oxysterol-Binding Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Osbp-IN-1, a potent small molecule inhibitor of Oxysterol-Binding Protein (OSBP), in cell culture experiments. The protocols outlined below, using the well-characterized OSBP inhibitor OSW-1 as a proxy, are intended to facilitate the investigation of this compound's effects on cellular processes such as cell proliferation, apoptosis, and lipid metabolism.
Mechanism of Action
This compound targets Oxysterol-Binding Protein (OSBP), a key player in the non-vesicular transport of cholesterol and phosphatidylinositol-4-phosphate (PI(4)P) between the endoplasmic reticulum (ER) and the trans-Golgi network (TGN). By binding to OSBP, this compound inhibits the lipid exchange cycle, leading to the accumulation of cholesterol in the ER and a subsequent increase in PI(4)P levels at the Golgi. This disruption of lipid homeostasis affects membrane trafficking, signal transduction, and can induce stress responses leading to cell cycle arrest and apoptosis, particularly in cancer cells that exhibit a high dependency on lipid metabolism.
Signaling Pathway of OSBP and Inhibition by this compound
Application Notes and Protocols for Osbp-IN-1 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osbp-IN-1 is a synthetic small molecule belonging to the schweinfurthin class of natural products. These compounds are known to target Oxysterol-Binding Protein (OSBP) and its related proteins (ORPs), which are critical regulators of intracellular lipid transport and signaling. Emerging evidence suggests that targeting OSBP and its closely related paralog, OSBP-Related Protein 4 (ORP4), represents a promising therapeutic strategy in oncology. This compound, as an OSBP inhibitor, offers a valuable tool for investigating the role of lipid metabolism and transport in cancer biology and for the development of novel anti-cancer agents.
These application notes provide a comprehensive overview of the mechanism of action of this compound and related compounds, along with detailed protocols for its use in in vitro and in vivo cancer research models. The provided data and protocols are primarily based on studies of closely related schweinfurthin analogs, such as schweinfurthin G (SWG) and the well-characterized OSBP/ORP4 inhibitor, OSW-1. Researchers should use this information as a guide and optimize the protocols for their specific experimental systems.
Mechanism of Action
This compound and other schweinfurthin analogs exert their anti-cancer effects by binding to the lipid-binding domain of OSBP and ORP4. This interaction inhibits their function as lipid transfer proteins, leading to a cascade of cellular events that culminate in cell growth arrest and apoptosis.
The primary mechanisms include:
-
Disruption of Lipid Transport: OSBP is a key player in the transport of cholesterol and phosphatidylinositol-4-phosphate (PI(4)P) between the endoplasmic reticulum (ER) and the Golgi apparatus. Inhibition of OSBP disrupts this transport, leading to altered lipid composition of cellular membranes and organelles.
-
Inhibition of ORP4 Function: ORP4 is essential for the proliferation and survival of certain cancer cells. It is implicated in regulating calcium homeostasis and signaling pathways crucial for cell growth. Inhibition of ORP4 is considered a major contributor to the cytotoxic effects of this class of compounds.
-
Modulation of Signaling Pathways: By disrupting lipid homeostasis, this compound can indirectly affect critical signaling pathways involved in cancer cell growth and survival, such as the mTOR/AKT pathway. Inhibition of OSBP has been shown to suppress mTOR/AKT signaling by interfering with trans-Golgi-network trafficking[1].
The sensitivity of cancer cells to schweinfurthins has been observed to be inversely proportional to the cellular levels of OSBP, suggesting that high OSBP expression may confer resistance[2].
Data Presentation
The following tables summarize quantitative data for compounds structurally and functionally related to this compound. This data can be used as a starting point for designing experiments with this compound.
Table 1: In Vitro Anti-proliferative Activity of a Schweinfurthin Analog (Schweinfurthin G)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SF-295 | Glioblastoma | ~800 | [3] |
| A549 | Lung Adenocarcinoma | Less Sensitive | [3] |
| U87 MG | Glioblastoma | Sensitive (Low OSBP) | [2] |
| PC3 | Prostate Cancer | Less Sensitive (Higher OSBP) | |
| A549 | Lung Cancer | Resistant (Maximal OSBP) |
Note: The IC50 values can vary depending on the assay conditions and cell line. It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for each specific cancer model.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a cancer research model.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of the solvent should not exceed 0.1% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is to assess the effect of this compound on the expression levels of target proteins like OSBP and ORP4.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-OSBP, anti-ORP4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at the desired concentration and time point. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: In Vivo Xenograft Model Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of the mice.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement and Body Weight: Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the tumor growth curves and compare the tumor sizes and weights between the treatment and control groups to evaluate the anti-tumor efficacy of this compound.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of OSBP and ORP4 by this compound disrupts lipid transport and key signaling pathways.
Experimental Workflow Diagram
Caption: A streamlined workflow for evaluating the anti-cancer effects of this compound.
References
- 1. Small molecule schweinfurthins selectively inhibit cancer cell proliferation and mTOR/AKT signaling by interfering with trans-Golgi-network trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of a fluorescent schweinfurthin analogue - PMC [pmc.ncbi.nlm.nih.gov]
Application of Osbp-IN-1 in Studying Enterovirus Replication
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of enterovirus replication has revealed a critical dependency on host cell lipid metabolism. A key player in this process is the Oxysterol-binding protein (OSBP), which has emerged as a promising target for broad-spectrum antiviral therapies.[1][2][3][4][5] Osbp-IN-1, a representative inhibitor of OSBP, serves as a powerful chemical probe to dissect the role of OSBP in the viral life cycle and to evaluate the therapeutic potential of targeting this host factor.
Enteroviruses, a genus of positive-sense RNA viruses, include significant human pathogens such as poliovirus, coxsackieviruses, rhinoviruses, and enterovirus 71 (EV71). These viruses remodel intracellular membranes to create replication organelles (ROs), specialized structures essential for viral RNA synthesis. The formation and function of these ROs are intricately linked to the host cell's lipid landscape.
This compound and other OSBP inhibitors, like the natural product OSW-1 and the antifungal drug itraconazole, disrupt enterovirus replication by targeting the OSBP-mediated lipid exchange at membrane contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus. Enteroviruses hijack the cellular phosphatidylinositol 4-kinase III beta (PI4KB) to generate high levels of phosphatidylinositol 4-phosphate (PI4P) on the RO membranes. PI4P then recruits OSBP, which facilitates the transport of cholesterol to the ROs in exchange for PI4P, a process vital for the structural integrity and function of the replication machinery.
By inhibiting OSBP, this compound effectively blocks this crucial cholesterol supply to the replication sites, thereby inhibiting viral RNA replication. This mechanism of action confers a broad-spectrum activity against a wide range of enteroviruses, with potent inhibitors like OSW-1 exhibiting IC50 values in the low nanomolar range. The antiviral effect of these inhibitors can be rescued by overexpressing OSBP, confirming that the antiviral activity is indeed mediated through the specific targeting of this host protein. The use of this compound in research allows for a detailed investigation of these processes, contributing to our understanding of virus-host interactions and aiding in the development of novel antiviral strategies.
Quantitative Data Summary
The following tables summarize the antiviral activity of various OSBP inhibitors against a range of enteroviruses.
Table 1: Antiviral Activity of OSW-1 against Enteroviruses
| Enterovirus Serotype | Cell Line | IC50 (nM) | Reference |
| Enterovirus 71 (EV71) | BGM | 2.4 - 9.4 | |
| Coxsackievirus A21 (CVA21) | HeLa | 2.4 - 9.4 | |
| Human Rhinovirus 2 (HRV2) | HeLa | 2.4 - 9.4 | |
| Human Rhinovirus 14 (HRV14) | HeLa | 2.4 - 9.4 | |
| Coxsackievirus B3 (CVB3) | HAP1 | 0.2 | |
| Coxsackievirus B3 (CVB3) | BGM | 2.4 |
Table 2: Antiviral Activity of Itraconazole against Enteroviruses
| Enterovirus Serotype | EC50 (µM) | Reference |
| Enterovirus 71 (EV71) | 1.15 | |
| Coxsackievirus A16 (CVA16) | 0.12 | |
| Coxsackievirus B3 (CVB3) | 0.12 - 1.81 | |
| Poliovirus 1 (PV1) | 0.12 - 1.81 | |
| Enterovirus D68 (EV-D68) | 0.12 - 1.81 | |
| Various Enteroviruses | 0.3 - 1.6 |
Table 3: Antiviral Activity of TTP-8307 against Enteroviruses
| Enterovirus Serotype | EC50 (µM) | Reference |
| Coxsackievirus B3 (CVB3) | 1.2 | |
| Poliovirus (Sabin strains) | Not specified | |
| Coxsackievirus A16 (CVA16) | 0.85 | |
| Coxsackievirus A21 (CVA21) | 5.34 | |
| Human Rhinoviruses (various) | Not specified |
Experimental Protocols
Antiviral Activity Assay (CPE Reduction Assay)
This protocol is used to determine the concentration at which an OSBP inhibitor, such as this compound, inhibits the virus-induced cytopathic effect (CPE).
Materials:
-
Host cells permissive to the enterovirus of interest (e.g., HeLa, Vero, or RD cells)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Enterovirus stock of known titer
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTS or MTT)
-
Plate reader
Procedure:
-
Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the diluted compound to the wells in triplicate. Include wells with no compound as a virus control and wells with no virus and no compound as a cell control.
-
Infect the wells (except for the cell control wells) with the enterovirus at a multiplicity of infection (MOI) that causes complete CPE in the virus control wells within 48-72 hours.
-
Incubate the plate at the optimal temperature for virus replication (e.g., 37°C).
-
After the incubation period, when CPE is complete in the virus control wells, assess cell viability using a reagent like MTS or MTT according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Viral Titer Determination (Plaque Assay)
This protocol is used to quantify the amount of infectious virus produced in the presence or absence of an OSBP inhibitor.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus samples to be titered
-
Cell culture medium
-
Overlay medium (e.g., medium containing 1.2% Avicel or 0.6% agarose)
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Prepare 10-fold serial dilutions of the virus samples in serum-free medium.
-
Remove the growth medium from the cell monolayers and wash once with PBS.
-
Inoculate the cells with 200-500 µL of each viral dilution and incubate for 1 hour at 37°C to allow for virus adsorption.
-
After the adsorption period, remove the inoculum and gently add 2-3 mL of the overlay medium to each well.
-
Incubate the plates at 37°C until plaques (zones of cell death) are visible (typically 2-4 days).
-
Fix the cells by adding the fixing solution and incubating for at least 20 minutes.
-
Remove the overlay and the fixing solution, and stain the cell monolayer with crystal violet solution for 15 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to dry.
-
Count the number of plaques in the wells that have between 10 and 100 plaques.
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
OSBP Overexpression Rescue Assay
This experiment is performed to confirm that the antiviral activity of this compound is specifically due to its inhibition of OSBP.
Materials:
-
Host cells
-
Expression plasmid for OSBP (or a drug-resistant mutant) or an empty vector control
-
Transfection reagent
-
This compound
-
Enterovirus (e.g., a reporter virus expressing luciferase for easier quantification)
-
Luciferase assay reagent (if using a reporter virus)
-
Luminometer
Procedure:
-
Transfect the host cells with either the OSBP expression plasmid or the empty vector control.
-
After 24-48 hours, re-seed the transfected cells into a 96-well plate.
-
Treat the cells with a concentration of this compound that is known to inhibit viral replication (e.g., 5-10 times the EC50).
-
Infect the cells with the enterovirus.
-
After an appropriate incubation period (e.g., 8-10 hours), measure viral replication. If using a luciferase-expressing virus, lyse the cells and measure luciferase activity.
-
Compare the level of viral replication in cells overexpressing OSBP to the control cells. A rescue of viral replication in the OSBP-overexpressing cells in the presence of the inhibitor confirms the on-target activity of this compound.
Lipid Droplet Staining
This protocol is used to visualize the effect of this compound on lipid droplet formation, which can be altered during enterovirus infection.
Materials:
-
Host cells grown on glass coverslips
-
Enterovirus
-
This compound
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Lipid droplet stain (e.g., BODIPY 493/503 or Oil Red O)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with this compound and/or infect them with the enterovirus.
-
At the desired time point post-infection, fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Stain for lipid droplets using BODIPY 493/503 or another suitable dye.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope. Analyze changes in lipid droplet number, size, and distribution.
Visualizations
Caption: Hijacking of the OSBP pathway by enteroviruses and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound's effect on enterovirus replication.
References
- 1. Broad-range inhibition of enterovirus replication by OSW-1, a natural compound targeting OSBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TTP-8307 | Antiviral compounds | TargetMol [targetmol.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Enterovirus Replication Organelles and Inhibitors of Their Formation [frontiersin.org]
- 5. Enterovirus Replication Organelles and Inhibitors of Their Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Osbp-IN-1: In Vitro Dosage and Administration
A-Level Heading: Introduction
Osbp-IN-1 is a synthetic analog of Schweinfurthins, a class of natural compounds that potently inhibit Oxysterol-Binding Protein (OSBP).[1] OSBP is a crucial lipid transfer protein that facilitates the exchange of cholesterol and phosphatidylinositol-4-phosphate (PI(4)P) at the contact sites between the endoplasmic reticulum (ER) and the trans-Golgi network (TGN).[2][3][4][5] By disrupting this lipid exchange, this compound and its congeners serve as powerful tools to investigate the roles of OSBP in cellular processes such as lipid homeostasis, membrane trafficking, and cell signaling. These compounds have demonstrated significant anti-proliferative and anti-angiogenic effects in various cancer cell lines, highlighting their therapeutic potential.
These application notes provide detailed protocols for the in vitro use of this compound, drawing upon methodologies established for the well-characterized OSBP inhibitors, OSW-1 and Schweinfurthin G (SWG), to guide researchers in utilizing this compound for their studies.
B-Level Heading: Mechanism of Action
This compound, like other ORPphilins, is proposed to exert its biological effects by directly binding to the OSBP-related domain (ORD) of OSBP. This binding event inhibits the lipid transfer activity of OSBP, leading to a cascade of cellular consequences. The primary mechanism involves the disruption of the OSBP cycle, where cholesterol is transported from the ER to the TGN against its concentration gradient, a process fueled by the retrograde transport and subsequent hydrolysis of PI(4)P. Inhibition of OSBP leads to an accumulation of PI(4)P at the Golgi, affecting post-Golgi trafficking, membrane cholesterol levels, and PI(4)P turnover. This can induce ER stress and inhibit cell proliferation and angiogenesis.
B-Level Heading: Quantitative Data Summary
The following table summarizes key quantitative data for the well-studied OSBP inhibitors OSW-1 and Schweinfurthin G (SWG), which are structurally and functionally related to this compound. These values provide an expected range of potency for OSBP inhibitors.
| Parameter | Compound | Value | Cell Line/System | Reference |
| Ki | OSW-1 & SWG | < 1 nM | In vitro lipid transfer assay | |
| IC50 | OSW-1 | 0.78 nM (average) | NCI-60 cancer cell panel | |
| Effective Conc. | OSW-1 & SWG | 25 nM | Human Umbilical Vein Endothelial Cells (HUVECs) for lipidomics and transcriptomics | |
| Effective Conc. | OSW-1 | 20 nM | HEK293A cells for PI(4)P imaging | |
| Effective Conc. | SWG | 1 µM | RPE-1 cells for fluorescence imaging |
B-Level Heading: Experimental Protocols
C-Level Heading: In Vitro Lipid Transfer Assay
This protocol is adapted from studies on SWG and is designed to directly measure the inhibitory effect of this compound on the lipid transfer activity of OSBP.
1. Materials:
-
Purified OSBP-related domain (ORD) (residues 401-807)
-
Donor liposomes (ER-mimicking) containing a fluorescent cholesterol analog (e.g., dehydroergosterol, DHE)
-
Acceptor liposomes (Golgi-mimicking)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., HEPES-buffered saline)
-
Fluorometer
2. Liposome Preparation:
-
Prepare ER-mimicking liposomes (LE) and Golgi-mimicking liposomes (LG) with appropriate lipid compositions.
-
Incorporate the fluorescent cholesterol analog, DHE, into the LE liposomes.
3. Assay Procedure:
-
In a fluorometer cuvette, mix the purified OSBP ORD with the assay buffer.
-
Add the desired concentration of this compound or vehicle control (DMSO) and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the transfer reaction by adding the DHE-containing LE liposomes and the LG liposomes to the cuvette.
-
Monitor the increase in DHE fluorescence in the LG liposomes over time, which corresponds to the transfer of DHE from LE to LG. The excitation and emission wavelengths will depend on the fluorescent sterol used.
4. Data Analysis:
-
Calculate the initial rate of lipid transfer for each concentration of this compound.
-
Plot the transfer rate as a function of the inhibitor concentration to determine the IC50 value.
C-Level Heading: Cell Proliferation Assay
This protocol provides a general framework for assessing the anti-proliferative effects of this compound in cancer cell lines.
1. Materials:
-
Cancer cell line of interest (e.g., OVCAR-8, SKOV-3 ovarian cancer cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance) using a plate reader.
3. Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot cell viability against the logarithm of this compound concentration and fit a dose-response curve to calculate the IC50 value.
C-Level Heading: In Vitro Angiogenesis Assay
This protocol is based on studies with OSW-1 and SWG in HUVECs and is used to evaluate the effect of this compound on the formation of capillary-like structures.
1. Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel® or a similar basement membrane extract
-
This compound stock solution (in DMSO)
-
24-well or 48-well cell culture plates
-
Microscope with imaging capabilities
2. Procedure:
-
Thaw Matrigel® on ice and coat the wells of a pre-chilled culture plate. Allow the gel to solidify at 37°C.
-
Harvest HUVECs and resuspend them in a medium containing various concentrations of this compound or vehicle control.
-
Seed the HUVECs onto the solidified Matrigel®.
-
Incubate the plate for a period that allows for tube formation (e.g., 6-18 hours).
-
Image the tube-like structures using a microscope.
3. Data Analysis:
-
Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Compare the results from this compound-treated wells to the vehicle control.
B-Level Heading: Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: OSBP-mediated lipid exchange and inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OSBP is a Major Determinant of Golgi Phosphatidylinositol 4-Phosphate Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. OSBP-Related Protein Family in Lipid Transport Over Membrane Contact Sites - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Anti-proliferative Effects of Osbp-IN-1
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Oxysterol-binding protein (OSBP) is a lipid transfer protein that plays a crucial role in intracellular lipid homeostasis by facilitating the exchange of cholesterol and phosphatidylinositol 4-phosphate (PI(4)P) at the endoplasmic reticulum (ER)-Golgi interface. Dysregulation of OSBP function has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. Osbp-IN-1 is a small molecule inhibitor of OSBP that has demonstrated anti-proliferative activity in cancer cell lines. This document provides a detailed protocol for assessing the anti-proliferative effects of this compound, including methods for evaluating cell viability, cell cycle progression, and apoptosis.
Mechanism of Action
This compound inhibits the lipid transfer function of OSBP. This disruption of cholesterol and PI(4)P transport between the ER and the Golgi apparatus leads to an imbalance in cellular lipid composition, which can trigger ER stress and ultimately inhibit cell proliferation and induce apoptosis. The sensitivity of cancer cells to OSBP inhibition may be linked to their high metabolic and proliferative rates, which makes them more vulnerable to disruptions in lipid homeostasis.
Recommended Cell Lines
Based on reported sensitivities to OSBP inhibitors, the following human cancer cell lines are recommended for initial screening of this compound. It is advisable to include cell lines from different cancer types to assess the broader anti-proliferative spectrum of the compound.
| Cancer Type | Cell Line | Notes |
| Glioblastoma | U-87 MG | Reported to be highly sensitive to this compound. |
| Lung Carcinoma | A549 | Reported to be sensitive to this compound. |
| Leukemia | HL-60 | Sensitive to the OSBP inhibitor OSW-1. |
| Pancreatic Cancer | Panc-1, AsPC-1 | Sensitive to the OSBP inhibitor OSW-1. |
| Melanoma | A375, WM35 | Sensitive to the OSBP inhibitor OSW-1. |
| Ovarian Cancer | SKOV-3, OVCAR-3 | Sensitive to the OSBP inhibitor OSW-1. |
Data Presentation
All quantitative data from the described experimental protocols should be summarized in clearly structured tables to facilitate easy comparison of results across different cell lines, concentrations, and time points.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration-dependent effect of this compound on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂. A 72-hour incubation is a common time point for assessing the anti-proliferative effects of OSBP inhibitors.[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the dose-response curve.
Quantitative Data Summary Table:
| Cell Line | This compound IC50 (nM) after 72h |
| U-87 MG | Experimental Value |
| A549 | Experimental Value |
| HL-60 | Experimental Value |
| Panc-1 | Experimental Value |
| ... | ... |
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of harvesting.
-
Treat the cells with this compound at concentrations around the determined IC50 value and a vehicle control for 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of this compound-treated cells to that of the vehicle-treated control cells.
Quantitative Data Summary Table:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound (IC50) | Experimental Value | Experimental Value | Experimental Value |
| ... | ... | ... | ... |
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value and a vehicle control for 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells in this compound-treated samples to the vehicle control.
Quantitative Data Summary Table:
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound (IC50) | Experimental Value | Experimental Value | Experimental Value |
| ... | ... | ... | ... |
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-proliferative effects of this compound.
Caption: Simplified signaling pathway of OSBP and the inhibitory action of this compound.
References
Using Osbp-IN-1 to Study Golgi Apparatus Function and Integrity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osbp-IN-1 is a potent small molecule inhibitor belonging to the schweinfurthin family of natural products. It targets the Oxysterol-Binding Protein (OSBP), a crucial lipid transfer protein that orchestrates the exchange of cholesterol and phosphatidylinositol-4-phosphate (PI4P) at the interface between the endoplasmic reticulum (ER) and the trans-Golgi Network (TGN).[1][2][3] By inhibiting OSBP, this compound provides a powerful tool to dissect the intricate roles of lipid homeostasis in maintaining the structural integrity and functional capacity of the Golgi apparatus. Perturbation of OSBP function with this compound leads to a cascade of cellular events, including the fragmentation of the Golgi ribbon, accumulation of PI4P at the Golgi, and disruption of vesicular trafficking.[4][5] These application notes provide detailed protocols for utilizing this compound to investigate these phenomena in a laboratory setting.
Mechanism of Action
This compound and its analogs, such as OSW-1 and Schweinfurthin G (SWG), bind to the OSBP-related domain (ORD) of OSBP, thereby inhibiting its ability to transfer lipids between the ER and the Golgi. This inhibition disrupts the delicate balance of cholesterol and PI4P, two lipids essential for the proper functioning of the Golgi apparatus. The accumulation of PI4P, a key signaling lipid at the Golgi, and the depletion of cholesterol lead to defects in the formation of transport vesicles and the overall architecture of the Golgi.
Figure 1. Mechanism of this compound Action.
Data Presentation
The following tables summarize quantitative data obtained from studies using OSBP inhibitors like OSW-1 and Schweinfurthin G (SWG), which are structurally and functionally related to this compound. These values can serve as a guide for designing experiments with this compound.
Table 1: Cellular Effects of OSBP Inhibitors
| Compound | Cell Line | Effect | Concentration | Reference |
| OSW-1 | HEK293A | Increased Golgi PI4P levels | 20 nM | |
| OSW-1 | HeLa | Golgi Fragmentation | 20 nM | |
| SWG | RPE-1 | Delayed exit of cargo from Golgi | Not specified | |
| OSW-1 | MDCK | Altered apical and basolateral trafficking | Not specified |
Table 2: Cytotoxicity of OSBP Inhibitors
| Compound | Cell Line | IC50 (Viability) | Reference |
| SWG | A549 (Lung Carcinoma) | ~10 nM | |
| SWG | HCT116 (Colon Carcinoma) | ~30 nM | |
| SWG | U2OS (Osteosarcoma) | ~100 nM |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on Golgi apparatus function and integrity.
Immunofluorescence Staining for Golgi Morphology
This protocol allows for the visualization of Golgi structure and the assessment of fragmentation induced by this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound (or related inhibitor)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a Golgi marker (e.g., Giantin, GM130, or TGN46)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (a suggested starting range is 10-100 nM) for a specified duration (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against the Golgi marker in the blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again with PBS and then mount the coverslips onto glass slides using a suitable mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Quantify Golgi fragmentation by counting the number of distinct Golgi elements per cell.
Figure 2. Immunofluorescence Workflow.
Retention Using Selective Hooks (RUSH) Assay for Protein Secretion
The RUSH assay allows for the synchronized monitoring of protein trafficking from the ER through the Golgi to the plasma membrane. This protocol can be adapted to assess the effect of this compound on protein secretion.
Materials:
-
Cells stably or transiently expressing a RUSH reporter construct (e.g., SBP-EGFP-Cargo, where SBP is the streptavidin-binding peptide and Cargo is the protein of interest) and a hook protein (e.g., Streptavidin-KDEL for ER retention).
-
This compound
-
Biotin
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture the RUSH-expressing cells in a suitable imaging dish.
-
Compound Pre-treatment: Pre-treat the cells with this compound (e.g., 20-100 nM) or vehicle for a short period (e.g., 30-60 minutes) before initiating the assay.
-
Initiate Secretion: Add biotin to the culture medium to release the reporter cargo from the ER hook.
-
Live-Cell Imaging: Immediately begin acquiring time-lapse images of the cells using a fluorescence microscope. Capture images at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to observe the cargo transit through the Golgi and its arrival at the plasma membrane (e.g., 30-60 minutes).
-
Data Analysis: Quantify the fluorescence intensity of the reporter cargo in the Golgi region and at the cell periphery over time. Compare the kinetics of cargo transport in this compound-treated cells to the vehicle-treated control cells. A delay in the appearance of the cargo in the Golgi or at the plasma membrane indicates an inhibition of protein secretion.
Figure 3. RUSH Assay Logical Flow.
Cell Viability Assay
This protocol determines the cytotoxic effects of this compound and helps establish the appropriate concentration range for functional assays where cell death should be minimized.
Materials:
-
Cells of interest
-
96-well clear-bottom plates (for colorimetric assays) or opaque-walled plates (for luminescent or fluorescent assays)
-
This compound
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance, fluorescence, or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration of this compound. Plot the results and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Conclusion
This compound is a valuable pharmacological tool for probing the critical role of OSBP-mediated lipid transport in maintaining Golgi structure and function. The protocols outlined in these application notes provide a framework for researchers to investigate the multifaceted effects of this inhibitor on key cellular processes, including Golgi integrity, protein secretion, and cell viability. By carefully designing and executing these experiments, scientists can gain deeper insights into the complex interplay between lipid homeostasis and the secretory pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. [PDF] Retention Using Selective Hooks (RUSH) Cargo Sorting Assay for Live-cell Vesicle Tracking in the Secretory Pathway Using HeLa Cells. | Semantic Scholar [semanticscholar.org]
- 3. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OSBP is a Major Determinant of Golgi Phosphatidylinositol 4-Phosphate Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design Using OSBP Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the published literature for well-characterized Oxysterol-Binding Protein (OSBP) inhibitors, such as OSW-1 and Schweinfurthin G. As of this writing, no specific public data for a compound named "Osbp-IN-1" is available. Therefore, these guidelines serve as a representative framework for designing in vivo experiments with novel OSBP inhibitors, using existing compounds as a proxy. Researchers should perform dose-response and toxicity studies for any new compound.
Introduction to OSBP and its Inhibition
Oxysterol-binding protein (OSBP) is a key lipid transfer protein that localizes to membrane contact sites between the endoplasmic reticulum (ER) and the trans-Golgi network (TGN).[1][2][3] It facilitates the exchange of cholesterol and phosphatidylinositol-4-phosphate (PI4P), playing a crucial role in maintaining lipid homeostasis, Golgi structure, and vesicle trafficking.[1][4] Inhibition of OSBP disrupts this lipid exchange, leading to a cascade of cellular effects including altered cholesterol distribution, accumulation of PI4P at the TGN, and induction of ER stress. Due to its role in various cellular processes, OSBP and its related proteins (ORPs) have emerged as promising therapeutic targets for cancer and viral diseases.
Mechanism of Action of OSBP Inhibitors
OSBP inhibitors, such as the natural product OSW-1, bind to the sterol-binding domain of OSBP and its close homologue ORP4. This binding locks the protein in a conformation that prevents the transfer of its lipid cargo. The subsequent disruption of the cholesterol/PI4P cycle at the ER-TGN interface is the primary mechanism behind the observed cellular phenotypes.
Signaling Pathway Affected by OSBP Inhibition
The inhibition of OSBP primarily impacts the PI4P-dependent cholesterol transport pathway at the ER-Golgi interface. This disruption has downstream consequences on cellular signaling and lipid metabolism.
Caption: Signaling pathway disrupted by OSBP inhibitors.
In Vivo Experimental Design: Application Notes
When designing in vivo studies using a novel OSBP inhibitor in mouse models, several factors must be considered to ensure robust and reproducible data.
1. Mouse Model Selection:
-
Syngeneic tumor models: For efficacy studies in oncology, use immunocompetent mice (e.g., C57BL/6 or BALB/c) implanted with murine tumor cell lines (e.g., MC38 colon adenocarcinoma, B16 melanoma). This allows for the evaluation of the compound's effect on the tumor and its interaction with the immune system.
-
Xenograft models: For initial anti-cancer activity screening, immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice) engrafted with human cancer cell lines can be used.
-
Genetically Engineered Mouse Models (GEMMs): These models, which spontaneously develop tumors, can provide a more clinically relevant context.
-
Viral infection models: To study antiviral effects, appropriate mouse models susceptible to the virus of interest should be used.
2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:
-
Pharmacokinetics: It is crucial to first determine the pharmacokinetic profile of this compound. This involves administering the compound via different routes (e.g., intravenous, intraperitoneal, oral) and at various doses to measure its absorption, distribution, metabolism, and excretion (ADME). Serial blood sampling can be employed to generate a PK profile from a single mouse.
-
Pharmacodynamics: PD studies should be conducted to correlate the drug concentration with a biological effect. This could involve measuring the levels of a downstream biomarker of OSBP inhibition in tumor or surrogate tissues.
3. Dosing and Administration:
-
Route of Administration: The choice of administration route depends on the compound's properties and the experimental goal. Intraperitoneal (i.p.) and intravenous (i.v.) injections are common for preclinical studies. Oral gavage may be used if the compound has good oral bioavailability.
-
Dose and Schedule: Dose-finding studies are essential to determine the maximum tolerated dose (MTD) and an effective dose. Dosing can range from a single high dose to multiple lower doses administered over several days or weeks. For example, in some studies with anti-cancer agents, a loading dose is followed by smaller maintenance doses.
Experimental Protocols
The following are generalized protocols that should be adapted based on the specific research question and the characteristics of the OSBP inhibitor being tested.
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, saline, corn oil)
-
6-8 week old healthy mice (e.g., C57BL/6)
-
Standard animal housing and care facilities
-
Calibrated scale for weighing mice
-
Syringes and needles for administration
Procedure:
-
Acclimate mice for at least one week before the start of the experiment.
-
Randomly assign mice to different dose groups (e.g., 5-6 mice per group), including a vehicle control group.
-
Prepare fresh formulations of this compound in the appropriate vehicle on each dosing day.
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., i.p. injection). Dosing can be done once or daily for a set period (e.g., 5-14 days).
-
Monitor mice daily for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and signs of distress.
-
Record body weight every other day. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
At the end of the study, euthanize the mice and perform a gross necropsy. Collect major organs (liver, kidney, spleen, etc.) for histopathological analysis.
-
The MTD is defined as the highest dose that does not cause severe toxicity or more than a 10% reduction in body weight.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38)
-
6-8 week old immunocompetent mice (e.g., C57BL/6)
-
This compound and vehicle
-
Calipers for tumor measurement
-
Cell culture reagents
-
Surgical tools for tumor implantation
Procedure:
-
Culture the tumor cells and prepare a single-cell suspension for injection.
-
Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at a predetermined dose and schedule based on the MTD study.
-
Measure tumor volume and body weight 2-3 times per week.
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At the end of the study (when tumors in the control group reach a predetermined size or based on a set time point), euthanize the mice.
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Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting to assess target engagement).
Experimental Workflow Diagram
References
- 1. embopress.org [embopress.org]
- 2. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OSBP-Related Protein Family in Lipid Transport Over Membrane Contact Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global effects of pharmacologic inhibition of OSBP in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Osbp-IN-1 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Osbp-IN-1 insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is an analogue of Schweinfurthins, which are known to target the oxysterol-binding protein (OSBP).[1] OSBP is a lipid transfer protein involved in intracellular lipid transport, particularly cholesterol and phosphatidylinositol 4-phosphate (PI(4)P), at membrane contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus.[2][3] Like many small molecule inhibitors developed for intracellular targets, this compound is likely hydrophobic in nature. This inherent hydrophobicity can lead to poor solubility in aqueous buffers, which is a common challenge in drug development for orally administered drugs and for in vitro cellular assays.[4][5]
Q2: I am observing precipitation after adding this compound to my aqueous cell culture medium. What could be the cause?
Precipitation of this compound in aqueous media is a strong indicator that its solubility limit has been exceeded. This can be influenced by several factors:
-
Final Concentration: The desired final concentration of this compound in your experiment may be higher than its maximum aqueous solubility.
-
Solvent Carryover: The organic solvent used to prepare the stock solution (e.g., DMSO) can affect the stability of the final aqueous solution. A high percentage of organic solvent can cause the compound to precipitate when diluted into the aqueous medium.
-
pH of the Medium: The solubility of a compound can be pH-dependent, especially if it has ionizable groups.
-
Temperature: Temperature can influence solubility. Incubating your media at 37°C might slightly alter the solubility compared to room temperature.
-
Interactions with Media Components: Components in the cell culture medium, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For many poorly water-soluble compounds, a high-purity, anhydrous organic solvent is recommended for the initial stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for a wide range of organic molecules. It is crucial to use a concentration that is high enough to allow for significant dilution into your aqueous experimental medium, keeping the final DMSO concentration as low as possible (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guides
Issue: Precipitate Formation During Working Solution Preparation
If you observe precipitation when diluting your this compound stock solution into an aqueous buffer or cell culture medium, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Verify Stock Solution Clarity: Ensure your high-concentration stock solution in the organic solvent (e.g., DMSO) is completely dissolved and free of any precipitate. If not, gently warm and vortex the stock solution. If it remains cloudy, prepare a fresh stock solution.
-
Optimize Dilution Technique: Avoid adding a small volume of the highly concentrated stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. For example, first dilute the stock solution into a smaller volume of buffer and then add this intermediate dilution to the final volume.
-
Reduce Final Concentration: Your target concentration may be too high. Test a range of lower concentrations to determine the practical working solubility limit in your specific medium.
-
Utilize Sonication: After dilution, brief sonication in a water bath can sometimes help to dissolve small amounts of precipitate and create a more stable dispersion.
-
Consider Formulation Aids: For persistent solubility issues, the use of solubilizing agents or different formulation strategies may be necessary. This is an advanced step and should be approached with caution, as these agents can have their own biological effects.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
Protocol 2: Preparation of Aqueous Working Solution
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile aqueous buffer or cell culture medium
-
Sterile tubes
-
-
Procedure (Example for 10 µM final concentration):
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of the aqueous medium. This results in a 100 µM solution. Vortex gently.
-
Add the required volume of the 100 µM intermediate solution to your final volume of aqueous medium to achieve the desired final concentration (e.g., add 100 µL of the 100 µM solution to 900 µL of medium for a final volume of 1 mL at 10 µM).
-
Mix the final solution thoroughly by gentle inversion or pipetting.
-
Visually inspect for any signs of precipitation before use.
-
Quantitative Data Summary
Due to the limited publicly available data specifically for "this compound," the following table provides solubility information for a related and well-characterized OSBP inhibitor, OSW-1, as a reference. Researchers should perform their own solubility tests for this compound.
| Compound | Solvent | Solubility | Reference |
| OSW-1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | |
| OSW-1 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | |
| OSW-1 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Signaling Pathway and Mechanism of Action
This compound is an inhibitor of OSBP. The diagram below illustrates the role of OSBP in lipid transport, which is the process targeted by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OSBP-Related Protein Family in Lipid Transport Over Membrane Contact Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Osbp-IN-1 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Osbp-IN-1, a potent inhibitor of the Oxysterol-Binding Protein (OSBP). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize the concentration of this compound for maximum efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the oxysterol-binding protein (OSBP). OSBP is a lipid transfer protein that facilitates the exchange of cholesterol for phosphatidylinositol-4-phosphate (PI(4)P) at the endoplasmic reticulum (ER)-Golgi contact sites. By inhibiting OSBP, this compound disrupts this lipid transport, leading to an accumulation of cholesterol in the ER and a depletion of PI(4)P at the Golgi. This disruption of lipid homeostasis affects various cellular processes, including signal transduction, membrane trafficking, and cell proliferation.
Q2: What are the key signaling pathways affected by this compound?
A2: Inhibition of OSBP by this compound has been shown to impact several critical signaling pathways. Notably, it can modulate the ERK (extracellular signal-regulated kinase) and mTORC1 (mammalian target of rapamycin complex 1) signaling pathways. The disruption of cholesterol transport can lead to ER stress and affect the spatial organization of signaling molecules within cellular membranes.
Q3: How do I determine the optimal concentration of this compound for my cell line?
A3: The optimal concentration of this compound is cell-line dependent. A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. We recommend starting with a broad range of concentrations (e.g., 1 nM to 10 µM) and narrowing down to a more defined range based on the initial results. The provided tables below offer a starting point with known IC50 values for various cell lines.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is important to note the final concentration of DMSO in your cell culture medium, as high concentrations can be toxic to cells. We recommend keeping the final DMSO concentration below 0.1%.
Q5: How long should I treat my cells with this compound?
A5: The optimal treatment duration depends on the specific experiment and the desired outcome. For short-term signaling studies, a few hours of treatment may be sufficient. For cell viability or proliferation assays, longer incubation times (e.g., 24, 48, or 72 hours) are typically required. A time-course experiment is recommended to determine the ideal treatment duration for your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Incorrect concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response curve to determine the optimal IC50 value for your cell line. Refer to the data tables below for starting concentrations. |
| Compound degradation: this compound may have degraded due to improper storage. | Store the compound as recommended by the manufacturer, typically at -20°C or -80°C, and protect from light. Prepare fresh stock solutions regularly. | |
| Cell line resistance: The cell line may have intrinsic resistance to OSBP inhibition. | Consider using a different cell line or a positive control compound known to be effective in your cell line to validate the experimental setup. | |
| High cell death at low concentrations | Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1% for DMSO). |
| Off-target effects: At higher concentrations, this compound may have off-target effects. The related protein ORP4 has been identified as a potential off-target.[1] | Use the lowest effective concentration determined from your dose-response experiments. Consider using a more specific OSBP inhibitor if available. | |
| Lipid-depleted media: The absence of extracellular lipids can potentiate the cytotoxic effects of OSBP inhibitors.[1][2] | Ensure your cell culture medium is supplemented with an appropriate source of lipids, such as fetal bovine serum (FBS), unless your experimental design requires lipid-depleted conditions. | |
| Compound precipitation in media | Poor solubility: this compound may have limited solubility in aqueous media. | Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. When diluting into your culture medium, vortex or mix thoroughly. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect pH of the medium: The pH of the culture medium can affect compound solubility. | Ensure the cell culture medium is properly buffered and at the correct pH. | |
| Variability between experiments | Inconsistent cell density: The initial number of cells seeded can affect the outcome of the experiment. | Standardize the cell seeding density for all experiments. |
| Inconsistent treatment duration: Variations in the incubation time with the compound will lead to different results. | Precisely control the duration of treatment with this compound. | |
| Passage number of cells: Cell characteristics can change with high passage numbers. | Use cells within a consistent and low passage number range for all experiments. |
Data Presentation
Table 1: Reported IC50 Values of OSBP Inhibitors in Various Cell Lines
| Cell Line | Compound | IC50 Value | Reference |
| U-87 MG (Glioblastoma) | This compound | 12.4 nM | [3] |
| A549 (Lung Carcinoma) | This compound | 733 nM | [3] |
| SKOV-3 (Ovarian Cancer) | OSW-1 | 0.78 nM |
Note: OSW-1 is a related, potent OSBP inhibitor often used in research.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a specific cell line and to calculate the IC50 value.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium from a concentrated stock solution in DMSO. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of this compound concentration and use a non-linear regression model to determine the IC50 value.
In Vitro Lipid Transfer Assay
Objective: To assess the inhibitory effect of this compound on OSBP-mediated lipid transfer between artificial membranes.
Materials:
-
Purified recombinant OSBP protein
-
Donor liposomes (containing a fluorescently labeled lipid, e.g., NBD-cholesterol)
-
Acceptor liposomes
-
This compound
-
DMSO
-
Assay buffer (e.g., HEPES-buffered saline)
-
Fluorometer
Procedure:
-
Liposome Preparation: Prepare donor and acceptor liposomes with the desired lipid composition using standard methods (e.g., extrusion).
-
Compound Preparation: Prepare different concentrations of this compound in the assay buffer from a DMSO stock. Include a vehicle control.
-
Reaction Setup: In a fluorometer cuvette, mix the donor liposomes, acceptor liposomes, and the desired concentration of this compound or vehicle control in the assay buffer.
-
Initiate Reaction: Add purified OSBP protein to the cuvette to initiate the lipid transfer reaction.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time. The transfer of the fluorescent lipid from the donor to the acceptor liposomes will result in a change in the fluorescence signal (e.g., FRET or fluorescence quenching).
-
Data Analysis: Calculate the initial rate of lipid transfer for each concentration of this compound. Plot the transfer rate against the inhibitor concentration to determine the IC50 of this compound for lipid transfer inhibition.
Visualizations
Caption: this compound inhibits OSBP-mediated lipid transfer and downstream signaling.
Caption: Workflow for determining the dose-response of this compound.
References
How to minimize off-target effects of Osbp-IN-1 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Osbp-IN-1, a potent inhibitor of Oxysterol-Binding Protein (OSBP). Our resources are designed to help you minimize off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic small molecule belonging to the Schweinfurthin family of natural products.[1][2] Its primary cellular target is the Oxysterol-Binding Protein (OSBP), a lipid transfer protein that plays a crucial role in intracellular lipid transport and signaling.[3][4] OSBP is known to exchange cholesterol for phosphatidylinositol-4-phosphate (PI4P) at the interface between the endoplasmic reticulum (ER) and the trans-Golgi network (TGN).[5]
Q2: How selective is this compound for OSBP?
While a comprehensive selectivity panel for this compound is not yet publicly available, extensive studies on 59 structurally related Schweinfurthin analogues have demonstrated high selectivity for OSBP. However, it is important to note that this compound has a reported IC50 of 12.4 nM for the mu-opioid receptor (OPRM1), indicating a potential off-target interaction. Therefore, careful dose-response studies and appropriate controls are essential.
Q3: What are the potential off-target effects of this compound?
The primary known potential off-target is the mu-opioid receptor. Off-target effects can manifest as unexpected or confounding cellular phenotypes that are not directly related to the inhibition of OSBP. General off-target effects of small molecule inhibitors can include cytotoxicity, inhibition of unrelated signaling pathways, or other cellular stress responses.
Q4: How can I be confident that the observed phenotype in my experiment is due to OSBP inhibition?
Confidence in your results can be established through a combination of pharmacological and genetic validation techniques. These include:
-
Performing a careful dose-response curve to identify a concentration that is effective on OSBP but minimizes off-target effects.
-
Confirming direct binding of this compound to OSBP in your cells using a biophysical assay like the Cellular Thermal Shift Assay (CETSA).
-
Using a structurally unrelated OSBP inhibitor to see if it recapitulates the same phenotype.
-
Genetically ablating OSBP using CRISPR-Cas9 to determine if the resulting phenotype matches that of this compound treatment.
Q5: Does this compound cause the degradation of OSBP protein?
Some OSBP inhibitors, such as OSW-1, have been shown to induce the degradation of OSBP protein. It is recommended to assess OSBP protein levels by Western blot following treatment with this compound to determine its effect in your specific experimental system.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed at Effective Concentrations
-
Possible Cause: The concentration of this compound being used may be too high, leading to off-target effects or general cellular toxicity.
-
Troubleshooting Steps:
-
Lower the Concentration: Perform a detailed dose-response curve to find the minimal concentration of this compound that elicits the desired on-target phenotype.
-
Assess Cell Viability: Always run a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) alongside your primary experiment to distinguish between specific inhibition and general toxicity.
-
Reduce Treatment Duration: It's possible that shorter exposure times are sufficient to achieve OSBP inhibition without causing significant cell death.
-
Issue 2: The Observed Phenotype is Inconsistent with Known OSBP Functions
-
Possible Cause: The phenotype may be a result of an off-target effect, potentially related to the mu-opioid receptor or other unknown interactions.
-
Troubleshooting Steps:
-
Genetic Validation: Use CRISPR-Cas9 to knock out the OSBP gene. If the phenotype of the knockout cells does not match the phenotype of this compound-treated cells, it is likely an off-target effect.
-
Use a Secondary Inhibitor: Treat your cells with a structurally different OSBP inhibitor (e.g., OSW-1). If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Consider the Mu-Opioid Receptor: If your cells are known to express the mu-opioid receptor, consider using an antagonist for this receptor in combination with this compound to see if the unexpected phenotype is blocked.
-
Issue 3: Variability in Experimental Results
-
Possible Cause: Inconsistent compound activity, cell passage number, or cell density can all contribute to experimental variability.
-
Troubleshooting Steps:
-
Compound Handling: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Standardize Cell Culture: Use cells within a consistent range of passage numbers and ensure that cells are seeded at the same density for all experiments.
-
Confirm Target Engagement: Periodically perform a CETSA experiment to confirm that this compound is still effectively binding to OSBP in your cells.
-
Data Presentation
Table 1: Potency and Selectivity Profile of this compound
| Target | Potency (IC50) | Notes |
| Primary Target | ||
| Oxysterol-Binding Protein (OSBP) | Potent inhibitor (nM range) | As a Schweinfurthin analogue, high potency is expected. |
| Known Off-Target | ||
| Mu-Opioid Receptor (OPRM1) | 12.4 nM | Potential for off-target effects in cells expressing this receptor. |
Table 2: Experimental Data Log Template
| Experiment Date | Cell Line | This compound Conc. (µM) | Treatment Duration (hrs) | Phenotypic Readout (EC50) | Cytotoxicity Readout (CC50) | Selectivity Index (CC50/EC50) | Notes |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects
Objective: To determine the optimal concentration of this compound that maximizes on-target effects while minimizing cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 10 µM to 0.5 nM) in your cell culture medium. Include a vehicle-only (DMSO) control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Phenotypic Readout: In one set of plates, measure the biological response of interest (e.g., Golgi morphology, lipid transport, or a downstream signaling marker).
-
Toxicity Readout: In a parallel set of plates, assess cell viability using an appropriate assay (e.g., MTS or CellTiter-Glo).
-
Data Analysis: Plot both the phenotypic response and cell viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the EC50 (for the phenotype) and CC50 (for cytotoxicity). Aim to use a concentration at or slightly above the EC50 that has minimal impact on cell viability.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to OSBP in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat one batch of cells with this compound (at a concentration determined from Protocol 1) and another with vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend them in PBS.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C. Include a non-heated control.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarification of Lysate: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction). Normalize the protein concentrations, run on an SDS-PAGE gel, and perform a Western blot using an antibody specific for OSBP.
-
Data Analysis: Quantify the band intensities for OSBP at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 3: CRISPR-Cas9 Knockout of OSBP for Genetic Validation
Objective: To confirm that the observed phenotype is dependent on OSBP.
Methodology:
-
gRNA Design: Design two to three guide RNAs (gRNAs) targeting an early exon of the OSBP gene.
-
Vector Cloning: Clone the gRNAs into a Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).
-
Transfection: Transfect the gRNA/Cas9 plasmids into your cells.
-
Selection: Select for transfected cells using the appropriate antibiotic (e.g., puromycin).
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.
-
Knockout Validation: Expand the clones and validate the knockout of OSBP by Western blot and Sanger sequencing of the targeted genomic region.
-
Phenotypic Analysis: Perform your primary phenotypic assay on the validated OSBP knockout clones and compare the results to wild-type cells treated with this compound. A similar phenotype provides strong evidence for an on-target effect.
Visualizations
References
- 1. Structural analogues of schweinfurthin F: Probing the steric, electronic and hydrophobic properties of the D-ring substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a Coumarin-Based Analogue of Schweinfurthin F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schweinfurthins and their analogues are highly selective cellular probes for oxysterol-binding protein (OSBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schweinfurthins and their analogues are highly selective cellular probes for oxysterol-binding protein (OSBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
Common issues with Osbp-IN-1 stability in long-term experiments
Welcome to the technical support center for OSBP-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the stability of this compound in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy, or I see precipitates in my cell culture medium after adding the inhibitor. What should I do?
A1: Precipitation of small molecule inhibitors is a common issue that can arise from several factors, including solubility limits, pH shifts in the media, and interactions with media components.[1][2]
Troubleshooting Steps:
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Verify Solvent and Concentration: Ensure that the solvent used to dissolve this compound is appropriate and that the final concentration in your culture medium does not exceed its solubility limit. It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it into the aqueous culture medium.
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Check Media pH: The pH of your cell culture medium should be stable and within the optimal range (typically 7.2-7.4).[2] Significant changes in pH can affect the solubility of the inhibitor.
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Temperature Effects: Temperature fluctuations can also lead to precipitation.[1] Ensure that your inhibitor stock solution and culture medium are at the appropriate temperatures before mixing. Avoid repeated freeze-thaw cycles of stock solutions.
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Microscopic Examination: Visually inspect the precipitate under a microscope to distinguish between chemical precipitates and potential microbial contamination. Chemical precipitates often appear as crystalline or amorphous structures.
Q2: I'm observing a decrease in the inhibitory effect of this compound over the course of my long-term experiment. What could be the cause?
A2: A decline in the activity of this compound over time often points to inhibitor degradation in the experimental conditions. The chemical stability of small molecules can be compromised in aqueous solutions, especially at 37°C in the complex environment of cell culture media.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment to minimize degradation.
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Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles which can accelerate degradation, prepare single-use aliquots of your stock solution.
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Consider Media Changes: For very long-term experiments (spanning several days), it may be necessary to perform partial media changes with freshly diluted this compound to maintain a consistent effective concentration.
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Assess Stability: If you continue to experience issues, it is advisable to perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).
Q3: How can I assess the stability of this compound in my experimental setup?
A3: A stability assessment will help you determine the rate at which this compound degrades under your specific experimental conditions. This can be achieved by incubating the inhibitor in your cell culture medium and analyzing its concentration at different time points using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
A detailed protocol for assessing inhibitor stability is provided in the "Experimental Protocols" section below.
Q4: I'm seeing unexpected off-target effects or cytotoxicity in my experiments. Could this be related to this compound stability?
A4: Yes, degradation of a small molecule inhibitor can lead to the formation of new chemical entities that may have their own biological activities, potentially causing off-target effects or cytotoxicity. Additionally, prolonged exposure to even a stable inhibitor can sometimes lead to cellular stress.
Troubleshooting Steps:
-
Confirm On-Target Effect: Use appropriate controls to ensure that the observed phenotype is due to the inhibition of OSBP. This could include using a less active analog of the inhibitor or observing the effect in cells where OSBP has been knocked down.
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Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that provides the desired effect with minimal toxicity.
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Monitor Cell Viability: Routinely monitor cell viability throughout your long-term experiment using methods like Trypan Blue exclusion or MTT assays.
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Analyze for Degradants: If you suspect degradation is causing off-target effects, LC-MS can be used to identify potential degradation products in your culture medium over time.
Data Presentation
Table 1: Illustrative Stability Profile of a Small Molecule Inhibitor in Cell Culture Medium at 37°C
| Time (hours) | Concentration (µM) - HPLC Analysis | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.8 | 98% |
| 6 | 9.2 | 92% |
| 12 | 8.5 | 85% |
| 24 | 7.1 | 71% |
| 48 | 5.0 | 50% |
| 72 | 3.5 | 35% |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific compound and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Small Molecule Inhibitor Stability in Cell Culture Medium
This protocol provides a general method to determine the stability of a small molecule inhibitor, such as this compound, in your specific cell culture medium over time.
Materials:
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This compound
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Appropriate solvent for stock solution (e.g., DMSO)
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Your complete cell culture medium (including serum, if applicable)
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Incubator (37°C, 5% CO2)
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Sterile microcentrifuge tubes or a multi-well plate
-
HPLC or LC-MS system for analysis
Methodology:
-
Prepare a working solution: Dilute your concentrated this compound stock solution in pre-warmed complete cell culture medium to your final experimental concentration.
-
Timepoint 0 sample: Immediately after preparation, take an aliquot of the working solution. This will serve as your timepoint 0 reference. Store it at -80°C until analysis.
-
Incubation: Place the remaining working solution in the incubator under your standard experimental conditions (37°C, 5% CO2).
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Collect timepoint samples: At predetermined time intervals (e.g., 2, 6, 12, 24, 48, and 72 hours), remove aliquots of the incubated solution and store them at -80°C.
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Sample analysis: Once all timepoint samples are collected, analyze them along with the timepoint 0 sample by HPLC or LC-MS to determine the concentration of the intact inhibitor.
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Data analysis: Calculate the percentage of the inhibitor remaining at each time point relative to the timepoint 0 sample. This will allow you to determine the half-life of the inhibitor under your experimental conditions.
Mandatory Visualizations
Caption: OSBP-mediated lipid transport at ER-Golgi contact sites and its inhibition.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
Technical Support Center: Osbp-IN-1 and Related Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Osbp-IN-1 and other inhibitors targeting Oxysterol-Binding Protein (OSBP) and its related proteins, such as OSBP-Related Protein 4L (ORP4L).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic small molecule, analogous to the natural product schweinfurthin, designed to target and inhibit oxysterol-binding protein (OSBP)[1]. OSBP is a lipid transfer protein that localizes at membrane contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus[2][3]. Its primary function is to facilitate the exchange of cholesterol for phosphatidylinositol-4-phosphate (PI4P) between these two organelles[3][4]. By inhibiting OSBP, this compound disrupts this lipid exchange, leading to altered intracellular lipid distribution, impaired post-Golgi trafficking, and ultimately, inhibition of cell proliferation in sensitive cancer cell lines.
Q2: What is the difference between OSBP and ORP4L as targets?
A2: OSBP and OSBP-Related Protein 4L (ORP4L) are close paralogs and are often co-targeted by the same family of compounds, including the natural product OSW-1. While OSBP's primary role is in lipid transport and homeostasis, ORP4L is more directly implicated in cancer cell proliferation and survival pathways. The cytotoxic effects of these compounds in many cancer models are more closely correlated with the reduction of ORP4L levels than with the inhibition of OSBP alone. However, inhibiting OSBP can enhance cytotoxicity, especially under lipid-depleted conditions.
Q3: My cancer cell line is not responding to this compound. What is the most likely cause?
A3: The most common mechanism of resistance to OSBP/ORP4L inhibitors is the overexpression of the target proteins themselves. High intracellular concentrations of OSBP or ORP4L can create a "buffering effect," where a significant portion of the inhibitor is bound and sequestered, preventing it from reaching the critical threshold needed to induce a cellular response. Cell lines with higher endogenous expression of OSBP have been shown to be more resistant to these compounds.
Q4: Can mutations in OSBP or ORP4L cause resistance?
A4: While it is a known mechanism for other targeted therapies, resistance to this class of compounds appears to be primarily driven by protein expression levels. Studies have shown that mutations in OSBP did not necessarily affect the binding of the inhibitor but might alter the protein's cellular function to confer resistance. However, the predominant evidence points towards target overexpression as the key driver of resistance.
Troubleshooting Guide
This guide addresses the common issue of observing resistance to this compound in cancer cell lines and provides a systematic approach to investigate and potentially overcome it.
Problem: Reduced or No Cytotoxicity Observed with this compound Treatment
The expected anti-proliferative effect of this compound is not observed, or the IC50 value is significantly higher than reported for sensitive cell lines.
Step 1: Initial Verification Workflow
This workflow ensures that the lack of response is not due to experimental artifacts.
Caption: Initial experimental verification workflow.
Step 2: Investigate the Mechanism of Resistance
If initial checks are verified, the next step is to investigate the primary known mechanism of resistance: target protein expression.
Cells with higher levels of the target protein require more compound to achieve a cytotoxic effect. The sensitivity to schweinfurthin compounds has been shown to be inversely proportional to the cellular level of OSBP.
The following table summarizes representative data showing the relationship between target protein levels and inhibitor sensitivity.
| Cell Line | OSBP Expression Level | Inhibitor | IC50 Value | Reference |
| U-87 MG | Low | This compound | 12.4 nM | |
| A549 | High | This compound | 733 nM | |
| RPE1 | Low | SWG | Low (Sensitive) | |
| PC3 | High | SWG | High (Resistant) | |
| A549 | Maximal | SWG | High (Resistant) |
Note: SWG (Schweinfurthin G) is a related OSBP inhibitor. This data illustrates a general principle for this class of compounds.
Step 3: Experimental Protocols to Test the Hypothesis
This protocol allows for the semi-quantitative assessment of target protein levels in your cell line of interest compared to sensitive and resistant controls.
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Cell Lysis:
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Culture your experimental cell line alongside known sensitive (e.g., U-87 MG) and resistant (e.g., A549) cell lines to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
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Load 20-30 µg of total protein per lane on an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel and subsequently transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against OSBP and ORP4L (at manufacturer's recommended dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash the membrane three times with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Compare the band intensity for OSBP and ORP4L in your cell line to the controls.
-
Step 4: Strategies to Overcome Resistance
If overexpression of OSBP/ORP4L is confirmed, the following strategies, based on their known signaling pathways, can be explored.
Inhibiting OSBP/ORP4L affects downstream signaling. Combining this compound with inhibitors of these pathways may create synthetic lethality and overcome resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OSBP-Related Protein Family in Lipid Transport Over Membrane Contact Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Getting to Grips with the Oxysterol-Binding Protein Family – a Forty Year Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from Osbp-IN-1 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Osbp-IN-1, a potent inhibitor of the Oxysterol-Binding Protein (OSBP). The information provided is based on the known effects of well-characterized OSBP inhibitors and aims to help interpret unexpected results and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound targets and inhibits the Oxysterol-Binding Protein (OSBP). OSBP is a lipid transfer protein located at membrane contact sites between the endoplasmic reticulum (ER) and the trans-Golgi network (TGN). Its primary function is to exchange cholesterol for phosphatidylinositol-4-phosphate (PI4P) in a counter-current manner. By inhibiting OSBP, this compound disrupts this lipid exchange, leading to an accumulation of cholesterol in the ER and PI4P at the TGN.[1][2][3][4]
Q2: What are the expected cellular effects of this compound treatment?
A2: Based on the mechanism of action, treatment with an OSBP inhibitor like this compound is expected to cause:
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Alterations in lipid distribution: Accumulation of cholesterol in the ER and lipid droplets, and a decrease in cholesterol at the TGN.[2]
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Increased PI4P levels: A significant increase in phosphatidylinositol-4-phosphate at the Golgi complex.
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Inhibition of cell proliferation: Many cancer cell lines are sensitive to OSBP inhibition, leading to reduced cell viability.
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Modulation of signaling pathways: Inhibition of OSBP can affect signaling pathways such as the ERK and mTORC1 pathways.
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Induction of ER stress: Disruption of cholesterol homeostasis can lead to an unfolded protein response (UPR).
Q3: How quickly should I expect to see effects after this compound treatment?
A3: The onset of effects can vary depending on the specific endpoint being measured. Changes in PI4P levels at the Golgi can be observed rapidly, often within minutes to an hour of treatment. Effects on cholesterol distribution and signaling pathways may become apparent within a few hours. Cytotoxic and anti-proliferative effects typically require longer incubation times, often 24 to 72 hours, to become evident.
Troubleshooting Guide
Unexpected Result 1: No significant decrease in cell viability.
| Possible Cause | Suggested Solution |
| 1. Insufficient drug concentration or incubation time. | Consult the literature for typical IC50 values of OSBP inhibitors in your cell line (see Table 1). Perform a dose-response and time-course experiment to determine the optimal concentration and duration. |
| 2. Cell line resistance. | Some cell lines may have intrinsic resistance to OSBP inhibition. This can be due to lower reliance on the OSBP pathway or compensatory mechanisms. Consider using a positive control cell line known to be sensitive to OSBP inhibitors. |
| 3. Drug instability. | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. |
| 4. High levels of OSBP expression. | Some studies suggest that higher endogenous levels of OSBP may correlate with resistance to inhibitors. If possible, measure the baseline OSBP expression in your cell line. |
Unexpected Result 2: No change in pERK levels.
| Possible Cause | Suggested Solution |
| 1. Basal pERK levels are already low. | The effect of OSBP on ERK signaling can be complex and may depend on the cellular context. Consider stimulating the ERK pathway with a known agonist (e.g., EGF) to see if this compound can modulate the stimulated response. |
| 2. Timing of the experiment. | The effect on pERK may be transient. Perform a time-course experiment, analyzing pERK levels at various time points after this compound addition. |
| 3. Cell-type specific signaling. | The link between OSBP and ERK may be more prominent in certain cell types. Review literature relevant to your specific cell model. |
Unexpected Result 3: No accumulation of PI4P at the Golgi.
| Possible Cause | Suggested Solution |
| 1. Inadequate detection method. | PI4P can be visualized using fluorescently tagged PI4P-binding domains (e.g., P4M-SidM-GFP). Ensure your detection method is sensitive enough. For quantitative analysis, consider lipid extraction followed by mass spectrometry. |
| 2. Rapid turnover of PI4P by other enzymes. | While OSBP is a major consumer of Golgi PI4P, other phosphatases are also involved. The effect of OSBP inhibition might be masked. Ensure you are looking at early time points after treatment. |
| 3. Low basal PI4P synthesis. | If the rate of PI4P synthesis is low, the accumulation upon OSBP inhibition may be less dramatic. |
Data Presentation
Table 1: Antiproliferative Activity of OSBP Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| OSW-1 | HCT-116 | Colorectal Carcinoma | ~1 |
| OSW-1 | HeLa | Cervical Cancer | ~10 |
| Schweinfurthin G | U87 MG | Glioblastoma | ~10 |
| Schweinfurthin G | PC3 | Prostate Cancer | ~50 |
| Schweinfurthin G | A549 | Lung Carcinoma | ~100 |
Note: IC50 values can vary depending on the assay conditions and incubation time.
Table 2: Quantitative Effects of OSBP Inhibition
| Parameter | Treatment | Fold Change (vs. Control) | Cell Type | Reference |
| Golgi PI4P Levels | 20 nM OSW-1 (45 min) | ~2-fold increase | RPE-1 | |
| Cholesterol Esterification | SWG or OSW-1 | Increase | RPE-1 |
Visualizations
Signaling and Experimental Diagrams
References
- 1. OSBP is a cholesterol-regulated scaffolding protein in control of ERK 1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sterol transfer, PI4P consumption, and control of membrane lipid order by endogenous OSBP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. OSBP is a Major Determinant of Golgi Phosphatidylinositol 4-Phosphate Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Osbp-IN-1's effects on the Golgi complex
Welcome to the technical support center for researchers utilizing Osbp-IN-1 and other oxysterol-binding protein (OSBP) inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you control for the effects of these inhibitors on the Golgi complex during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on the Golgi complex?
A1: this compound is an inhibitor of Oxysterol-Binding Protein (OSBP). OSBP is a lipid transfer protein that localizes to membrane contact sites between the endoplasmic reticulum (ER) and the trans-Golgi network (TGN)[1][2][3]. It functions as a cholesterol and phosphatidylinositol 4-phosphate (PI(4)P) exchanger[2][3]. By inhibiting OSBP, this compound blocks this lipid exchange, leading to an accumulation of PI(4)P at the Golgi and a disruption of cholesterol transport from the ER to the Golgi. This disruption of lipid homeostasis is a primary driver of the subsequent effects on Golgi structure and function.
Q2: What are the most common morphological changes observed in the Golgi complex after treatment with this compound?
A2: The most frequently reported morphological change is Golgi fragmentation or dispersal. Instead of a compact, perinuclear ribbon structure, the Golgi appears as scattered puncta throughout the cytoplasm. This is thought to be a downstream consequence of the altered lipid composition of the Golgi membranes.
Q3: Besides morphological changes, what other cellular processes related to the Golgi are affected by this compound?
A3: Inhibition of OSBP by compounds like this compound can lead to several functional consequences for the Golgi:
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Blocked Retrograde Trafficking: The transport of cargo from endosomes to the Golgi, a process known as retrograde trafficking, is inhibited. This has been demonstrated using cargo such as the B-subunit of Shiga toxin (STxB).
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Altered Glycosylation: Changes in protein glycosylation have been observed, indicating that the processing of proteins within the Golgi is affected.
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Induction of Golgi Stress: Prolonged inhibition of OSBP can induce a Golgi-specific stress response.
Q4: Are the effects of this compound specific to OSBP? What about off-target effects?
A4: While this compound and similar compounds like "oxybipins" are designed to be potent and selective inhibitors of OSBP, the possibility of off-target effects should always be considered. One potential off-target is ORP4L, a closely related protein that can also be inhibited by some OSBP inhibitors like OSW-1. It is recommended to perform control experiments to confirm that the observed phenotype is due to the inhibition of OSBP.
Q5: What are essential negative controls to include in my experiments with this compound?
A5: To ensure the specificity of your results, consider the following negative controls:
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Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
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Inactive Analog Control: If available, use a structurally similar but inactive analog of this compound. This helps to rule out effects caused by the chemical scaffold of the inhibitor itself.
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Genetic Controls: The most rigorous approach is to use cells where OSBP has been genetically depleted (e.g., using siRNA or CRISPR/Cas9). If this compound treatment phenocopies the genetic depletion of OSBP, it provides strong evidence for on-target activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on Golgi morphology after this compound treatment. | 1. Incorrect inhibitor concentration: The concentration may be too low to effectively inhibit OSBP in your cell line. 2. Short incubation time: The duration of treatment may be insufficient to induce morphological changes. 3. Cell line resistance: Different cell lines may have varying sensitivities to OSBP inhibition. | 1. Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal dose for your cell line. 2. Optimize incubation time: Conduct a time-course experiment (e.g., 2, 4, 6, 8 hours) to identify the onset of Golgi fragmentation. 3. Confirm target engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to OSBP in your cells. |
| High levels of cell death observed with effective concentrations of this compound. | 1. Off-target toxicity: The inhibitor may be affecting other essential cellular pathways at higher concentrations. 2. Induction of apoptosis/necrosis: Prolonged Golgi stress can lead to cell death. | 1. Use the lowest effective concentration: Determine the minimal concentration of this compound that gives the desired phenotype. 2. Reduce incubation time: Use shorter treatment times that are sufficient to observe the primary effects on the Golgi without inducing widespread cell death. 3. Perform cell viability assays: Concurrently run assays like MTT or trypan blue exclusion to monitor cell health. |
| Variability in the degree of Golgi fragmentation between experiments. | 1. Inconsistent cell culture conditions: Differences in cell density, passage number, or cell health can affect the response to the inhibitor. 2. Inconsistent inhibitor preparation: Errors in pipetting or serial dilutions can lead to variations in the final concentration. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and seed them at the same density for each experiment. 2. Prepare fresh inhibitor dilutions: Make fresh dilutions from a concentrated stock for each experiment to ensure consistent potency. |
| Difficulty in quantifying Golgi fragmentation. | Subjective visual assessment: Manual scoring of Golgi morphology can be subjective and lead to bias. | Use quantitative image analysis software: Employ software like CellProfiler or ImageJ to quantify Golgi morphology based on parameters such as the number of Golgi objects per cell, the area of the Golgi, and its dispersion. |
Quantitative Data Summary
Table 1: Effects of OSBP Inhibitors on Golgi Morphology and Retrograde Trafficking
| Inhibitor | Concentration | Cell Line | Parameter Measured | Result | Reference |
| Oxybipin-1 | 1 µM | HeLa | TGN46 spots per cell | Increased (~3-fold vs. DMSO) | |
| Oxybipin-2 | 1 µM | HeLa | TGN46 spots per cell | Increased (~4-fold vs. DMSO) | |
| OSW-1 | 20 nM | HeLa | TGN46 spots per cell | Increased (~4-fold vs. DMSO) | |
| Oxybipin-1 | 3 µM | HeLa | Shiga toxin protection | 14-fold protection |
Table 2: Effects of OSBP Inhibition on PI(4)P Levels
| Treatment | Concentration | Cell Line | Parameter Measured | Result | Reference |
| OSW-1 | 20 nM | HEK293A | Golgi PI(4)P levels (EGFP-P4Mx1 biosensor) | Rapid increase (~1.5-fold within 20 min) | |
| Schweinfurthin G (SWG) | Not specified | RPE-1 | TGN-associated PI(4)P (P4M-SidM-GFP biosensor) | 2-fold increase |
Experimental Protocols
Protocol 1: Golgi Fragmentation Assay by Immunofluorescence
This protocol details how to assess changes in Golgi morphology in response to this compound treatment using immunofluorescence staining of a Golgi marker protein.
Materials:
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Cells of interest (e.g., HeLa)
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Glass coverslips
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24-well plates
-
This compound
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DMSO (vehicle control)
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4% Paraformaldehyde (PFA) in PBS
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0.1% Triton X-100 in PBS
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Blocking buffer (e.g., 5% BSA in PBS)
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Primary antibody against a Golgi marker (e.g., anti-GM130 or anti-TGN46)
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Fluorophore-conjugated secondary antibody
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DAPI
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Mounting medium
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Confocal microscope
Procedure:
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Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
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Inhibitor Treatment: Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the optimized duration.
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Fixation: Wash the cells once with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
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Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
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Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
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Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
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Nuclear Staining: Wash the cells three times with PBS and then incubate with DAPI for 5 minutes to stain the nuclei.
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Mounting: Wash the cells two times with PBS and once with distilled water. Mount the coverslips onto glass slides using mounting medium.
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Imaging and Analysis: Acquire images using a confocal microscope. Quantify Golgi fragmentation using image analysis software by measuring parameters such as the number of Golgi fragments per cell and the area occupied by the Golgi.
Protocol 2: Retrograde Trafficking Assay using Shiga Toxin B-Subunit (STxB)
This protocol assesses the effect of this compound on the retrograde transport of fluorescently labeled Shiga toxin B-subunit to the Golgi.
Materials:
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Cells of interest
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This compound
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DMSO
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Fluorescently labeled STxB (e.g., STxB-Cy3)
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Cell culture medium
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Confocal microscope
Procedure:
-
Pre-treatment: Treat cells with this compound or vehicle for the desired time.
-
STxB Binding: Cool the cells to 4°C and incubate with medium containing fluorescently labeled STxB for 30 minutes to allow binding to the cell surface.
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Internalization: Wash the cells with cold medium to remove unbound STxB and then shift the cells to 37°C for a defined period (e.g., 30-60 minutes) to allow for internalization and trafficking to the Golgi.
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Fixation and Imaging: Fix the cells as described in Protocol 1. The Golgi can be co-stained with a Golgi marker if desired. Acquire images using a confocal microscope.
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Analysis: Quantify the amount of fluorescent STxB that has reached the Golgi complex. A reduction in the co-localization of STxB with the Golgi marker in this compound-treated cells compared to the control indicates inhibition of retrograde trafficking.
Visualizations
Caption: Mechanism of this compound action at ER-Golgi contact sites.
References
- 1. Analysis of Golgi Morphology Using Immunofluorescence and CellProfiler Software | Springer Nature Experiments [experiments.springernature.com]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. Targeting of Shiga Toxin B-Subunit to Retrograde Transport Route in Association with Detergent-resistant Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for using Osbp-IN-1 in combination with other drugs
Disclaimer: Osbp-IN-1 is a research compound, and information regarding its use in combination with other drugs is limited. The following best practices, protocols, and troubleshooting guides are based on studies of closely related OSBP inhibitors, such as schweinfurthin analogues and OSW-1. Researchers should use this information as a starting point and perform thorough validation for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a schweinfurthin analogue that targets the oxysterol-binding protein (OSBP)[1]. OSBP is a lipid transfer protein that plays a crucial role in intracellular lipid transport, particularly the exchange of cholesterol and phosphatidylinositol-4-phosphate (PI(4)P) between the endoplasmic reticulum and the Golgi apparatus[2]. By inhibiting OSBP, this compound disrupts lipid homeostasis, which can affect various cellular processes, including signal transduction and membrane trafficking[3]. Notably, inhibition of OSBP has been shown to interfere with the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer[4][5].
Q2: What is the rationale for using this compound in combination with other drugs?
The primary rationale for combination therapy with this compound is to enhance anti-cancer efficacy and overcome potential resistance mechanisms. Since this compound and its analogues impact the PI3K/AKT/mTOR pathway, combining them with other inhibitors targeting this pathway (e.g., PI3K inhibitors, mTOR inhibitors) could lead to synergistic effects. Additionally, combining this compound with standard-of-care chemotherapies or targeted agents may increase their effectiveness. For instance, a synthetic schweinfurthin analogue has shown efficacy in combination with temozolomide in a glioblastoma model.
Q3: Which cancer cell lines are most sensitive to this compound and its analogues?
Sensitivity to schweinfurthins has been linked to the genetic background of cancer cells. In particular, cells with deficiencies in the tumor suppressor PTEN, which leads to hyperactivation of the PI3K/AKT pathway, have shown increased sensitivity. Glioblastoma, renal, melanoma, and leukemia cell lines have also been reported to be sensitive to this class of compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in cytotoxicity assays. | - Inconsistent cell seeding- Pipetting errors- Edge effects in microplates | - Ensure a homogenous cell suspension before and during seeding.- Calibrate pipettes regularly and use appropriate pipetting techniques.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to maintain humidity. |
| Compound precipitation in culture medium. | - this compound is a lipophilic compound with limited aqueous solubility.- High final concentration of the compound. | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).- Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.- Before adding to the medium, pre-warm the medium and the compound stock solution.- Vortex the diluted compound in the medium immediately before adding it to the cells. |
| Unexpected cytotoxicity in control (vehicle-treated) cells. | - The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is too high. | - Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line. |
| Difficulty in reproducing results from the literature. | - Differences in cell line passage number and culture conditions.- Variation in reagent quality. | - Use cell lines from a reliable source and within a consistent, low passage number range.- Maintain consistent cell culture conditions (e.g., media, serum, incubator CO2 and humidity).- Ensure all reagents are within their expiration dates and stored correctly. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound and Related OSBP Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / GI50 | Reference |
| This compound | A549 | Lung Carcinoma | 733 nM | |
| U-87 MG | Glioblastoma | 12.4 nM | ||
| Schweinfurthin A | SF-295 | Glioblastoma | ~0.36 µM | |
| OSW-1 | T98G | Glioblastoma | 43.35 nM (24h), 13.02 nM (48h), 0.07 nM (72h) | |
| LN18 | Glioblastoma | - | ||
| OVCAR-3 | Ovarian Cancer | Low nM range | ||
| SKOV-3 | Ovarian Cancer | Low nM range | ||
| 5'-Methylschweinfurthin G (MeSG) | RPMI-8226 | Multiple Myeloma | EC80: 20 nM | |
| H-929 | Multiple Myeloma | EC80: 270 nM | ||
| MM.1S | Multiple Myeloma | EC80: 270 nM |
Experimental Protocols
Protocol 1: In Vitro Drug Combination Cytotoxicity Assay
This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of this compound in combination with another drug using a cytotoxicity assay.
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound (stock solution in DMSO)
-
Combination drug (stock solution in an appropriate solvent)
-
Cytotoxicity assay reagent (e.g., CellTiter-Glo®, CellTox™ Green)
-
Plate reader for luminescence or fluorescence detection
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug individually and in a fixed ratio combination.
-
Treatment: Treat the cells with the single drugs and the combination at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the treated cells for a period that allows for the assessment of cytotoxicity (e.g., 72 hours).
-
Cytotoxicity Measurement: Following the manufacturer's instructions for your chosen cytotoxicity assay, measure cell viability.
-
Data Analysis:
-
Calculate the percentage of cell inhibition for each treatment relative to the vehicle control.
-
Determine the IC50 value for each individual drug.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine the nature of the drug interaction (synergy: CI < 1, additivity: CI = 1, antagonism: CI > 1). Software such as CompuSyn can be used for this analysis.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits OSBP, impacting the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OSBP is a Major Determinant of Golgi Phosphatidylinositol 4-Phosphate Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of OSBP blocks retrograde trafficking by inducing partial Golgi degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect of combined PI3 kinase inhibitor and PARP inhibitor treatment on BCR/ABL1-positive acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in experimental results with Osbp-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in experimental results when working with Osbp-IN-1, a Schweinfurthin analogue that targets the oxysterol-binding protein (OSBP).[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an analogue of Schweinfurthins, which are known to target oxysterol-binding protein (OSBP).[1] OSBP is a lipid transfer protein that facilitates the exchange of cholesterol and phosphatidylinositol 4-phosphate (PI4P) at the contact sites between the endoplasmic reticulum (ER) and the trans-Golgi network (TGN).[2][3][4] By inhibiting OSBP, this compound disrupts this lipid exchange, leading to an accumulation of cholesterol in the ER and a decrease in cholesterol at the TGN. This disruption of lipid homeostasis can induce ER stress and affect various cellular processes, including signal transduction, vesicle transport, and cell proliferation.
Q2: What are the expected cellular effects of this compound treatment?
A2: Inhibition of OSBP by compounds like this compound can lead to a range of cellular effects, including:
-
Alterations in lipid distribution: Accumulation of sterols at the ER and lipid droplets, with a corresponding decrease at the TGN.
-
Induction of ER stress: Disruption of cholesterol exit from the ER can trigger the unfolded protein response (UPR).
-
Impact on PI4P metabolism: Inhibition of OSBP's PI4P transfer activity can affect the turnover of this important signaling lipid at the TGN.
-
Inhibition of cell proliferation: OSBP inhibitors have demonstrated potent anti-proliferative activity in various cancer cell lines.
-
Effects on vesicle trafficking: Post-Golgi trafficking can be affected by OSBP inhibition.
Q3: My experimental results with this compound are inconsistent. What are the potential sources of variability?
A3: Variability in experimental results with small molecule inhibitors like this compound can arise from several factors:
-
Compound Stability and Solubility: Ensure the compound is properly dissolved and has not precipitated out of solution. See the "Compound Handling and Solubility" troubleshooting section for more details.
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration can influence cellular responses to the inhibitor.
-
Treatment Time and Concentration: The kinetics of OSBP inhibition and the subsequent cellular responses can vary between cell lines. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific model system.
-
Off-Target Effects: While this compound is designed to be an OSBP inhibitor, the potential for off-target effects should be considered, especially at higher concentrations.
-
Assay-Specific Variability: The choice of experimental endpoint and the specific assay used can contribute to variability. Ensure that your assays are well-validated and include appropriate controls.
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Density | Ensure cells are in the exponential growth phase at the time of treatment. High cell density can sometimes mask the anti-proliferative effects. Perform a cell titration experiment to determine the optimal seeding density for your assay. |
| Variability in Treatment Duration | The cytotoxic effects of OSBP inhibitors can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing a consistent effect in your cell line. |
| Serum Lot Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of lipids and growth factors, which may influence the cellular response to OSBP inhibition. Test multiple lots of FBS or consider using a serum-free or reduced-serum medium if your cell line permits. |
| Cell Line-Specific Sensitivity | The sensitivity to OSBP inhibitors can vary significantly between different cell lines, potentially due to differences in OSBP expression levels. It is advisable to test a panel of cell lines or to quantify OSBP expression in your cell line of interest. |
Issue 2: Poor Compound Solubility or Stability
| Possible Cause | Troubleshooting Steps |
| Precipitation of the Compound | Visually inspect the stock solution and working solutions for any signs of precipitation. If precipitation is observed, gently warm the solution and/or sonicate to aid in dissolution. It is recommended to prepare fresh working solutions from a DMSO stock for each experiment. |
| Incorrect Solvent | This compound is typically soluble in DMSO. Ensure you are using a high-quality, anhydrous DMSO for preparing your stock solution. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles of the stock solution can lead to compound degradation. Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. |
| Storage Conditions | Store the stock solution at -20°C or -80°C as recommended by the supplier to ensure long-term stability. |
Data Presentation
Table 1: Comparative Activity of OSBP Inhibitors
| Compound | Target(s) | Reported IC50 / Ki | Key Cellular Effects | Reference(s) |
| This compound | OSBP | Not specified | Antitumor activity | |
| OSW-1 | OSBP, ORP4 | Ki < 1 nM (for OSBP) | Potent anti-proliferative activity, induces loss of ORP4 expression | |
| Schweinfurthin G (SWG) | OSBP | Ki < 1 nM (for OSBP) | Inhibits OSBP lipid exchange, affects post-Golgi trafficking |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is a general guideline for assessing the anti-proliferative effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Lipid Transfer Assay
This protocol outlines a method to assess the direct inhibitory effect of this compound on OSBP's lipid transfer activity, based on methods used for similar inhibitors.
-
Liposome Preparation: Prepare donor liposomes containing a fluorescent lipid (e.g., dehydroergosterol - DHE) and acceptor liposomes.
-
Reaction Setup: In a microplate, combine the purified OSBP protein (or its OSBP-related domain, ORD) with the donor and acceptor liposomes in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixtures.
-
Initiate Transfer: Initiate the lipid transfer reaction by incubating at 37°C.
-
FRET Measurement: Monitor the transfer of the fluorescent lipid from the donor to the acceptor liposomes over time by measuring the change in Förster resonance energy transfer (FRET).
-
Data Analysis: Calculate the initial rates of lipid transfer and plot them against the inhibitor concentration to determine the Ki value.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Global effects of pharmacologic inhibition of OSBP in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sterol transfer, PI4P consumption, and control of membrane lipid order by endogenous OSBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterol transfer, PI4P consumption, ... | Article | H1 Connect [archive.connect.h1.co]
Validation & Comparative
Validating the Specificity of Osbp-IN-1 for OSBP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Osbp-IN-1, a member of the recently identified oxybipin class of inhibitors, against other known inhibitors of the Oxysterol-binding protein (OSBP). We present supporting experimental data to validate the high specificity of this compound for its target, offering a valuable resource for researchers investigating OSBP-mediated cellular processes.
Unveiling a Highly Selective OSBP Inhibitor
This compound belongs to a novel class of potent and selective OSBP inhibitors termed "oxybipins". Research has demonstrated that these compounds exhibit high affinity for OSBP, effectively inhibiting its lipid transfer activity. This specificity is crucial for minimizing off-target effects and enabling precise dissection of OSBP's functions in cellular signaling and lipid metabolism.
Performance Comparison of OSBP Inhibitors
To objectively assess the specificity of this compound (represented by the oxybipin class), we have compiled quantitative data on its inhibitory activity and compared it with other commonly used OSBP inhibitors.
| Inhibitor | Target(s) | IC50 (OSBP) | Known Off-Targets/Additional Effects |
| Oxybipin-1 | OSBP | 142 nM[1] | Not observed against other tested sterol transport proteins[1] |
| Oxybipin-2 | OSBP | 13 nM - 74 nM[1][2] | Not observed against other tested sterol transport proteins[1] |
| OSW-1 | OSBP, ORP4 | Nanomolar range | Also targets OSBP-related protein 4 (ORP4) |
| Itraconazole | OSBP, Lanosterol 14-α-demethylase, Hedgehog pathway, Angiogenesis | Micromolar range (for OSBP) | Broad-spectrum antifungal; inhibits hedgehog signaling and angiogenesis |
| TTP-8307 | OSBP | Not specified | Primarily characterized as an anti-enteroviral compound targeting OSBP |
Experimental Validation of Specificity
The high specificity of the oxybipin class of inhibitors, including this compound, for OSBP has been validated through rigorous experimental methodologies.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. The principle lies in the stabilization of a target protein upon ligand binding, leading to an increase in its thermal stability.
A split-luciferase CETSA was employed to assess the binding of oxybipins to OSBP and other OSBP-related proteins (ORPs) in intact cells. This assay demonstrated that oxybipins selectively stabilize OSBP, with no significant stabilization observed for other tested ORPs, confirming their high specificity within the cell.
Shiga Toxin Retrograde Trafficking Assay
OSBP plays a crucial role in retrograde trafficking from endosomes to the Golgi apparatus. The Shiga toxin B-subunit (STxB) utilizes this pathway to enter the cell. Inhibition of OSBP is therefore expected to block STxB trafficking.
Experiments have shown that oxybipins effectively impair the retrograde trafficking of Shiga toxin, providing functional evidence of OSBP inhibition in a cellular process. This assay serves as a valuable tool to assess the functional consequences of OSBP inhibition by novel compounds.
Experimental Protocols
Split-Luciferase Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a split-luciferase CETSA to validate inhibitor binding to OSBP.
1. Cell Culture and Transfection:
-
Culture KBM7 cells in appropriate media.
-
Co-transfect cells with plasmids encoding OSBP fused to the Large BiT (LgBiT) and a small peptide (HiBiT) of the split NanoLuc luciferase.
2. Compound Treatment:
-
Seed transfected cells into 384-well plates.
-
Treat cells with varying concentrations of the test inhibitor (e.g., this compound) or vehicle control (DMSO) for 1 hour at 37°C.
3. Thermal Challenge:
-
Heat the cell plates in a thermal cycler for 3 minutes at a specific temperature (e.g., 48°C), followed by a 3-minute incubation at 22°C.
4. Lysis and Luminescence Detection:
-
Add Nano-Glo® Live Cell Reagent to lyse the cells and provide the substrate for the luciferase reaction.
-
Measure luminescence using a plate reader. An increase in luminescence in the presence of the inhibitor indicates stabilization of the target protein.
Shiga Toxin Retrograde Trafficking Assay
This protocol describes a method to assess the functional inhibition of OSBP by measuring the retrograde transport of Shiga toxin B-subunit (STxB).
1. Cell Culture and Seeding:
-
Seed HeLa cells on coverslips in a 24-well plate and grow to confluency.
2. Compound Pre-treatment:
-
Pre-incubate the cells with the test inhibitor (e.g., this compound) or vehicle control for 1 hour at 37°C.
3. Toxin Incubation:
-
Add Cy3-labeled Shiga toxin B-subunit (STxB-Cy3) to the cells and incubate for 30 minutes at 37°C to allow for internalization and retrograde transport.
4. Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with saponin.
-
Stain for a Golgi marker (e.g., Giantin) using a specific antibody followed by a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
5. Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the colocalization of STxB-Cy3 with the Golgi marker. A decrease in colocalization in inhibitor-treated cells indicates inhibition of retrograde trafficking.
Visualizing the Cellular Context
To better understand the experimental workflows and the signaling pathway in which OSBP operates, the following diagrams are provided.
References
A Head-to-Head Battle of OSBP Inhibitors: Osbp-IN-1 vs. OSW-1
In the landscape of cancer therapeutics, the inhibition of oxysterol-binding protein (OSBP) and its related proteins (ORPs) has emerged as a promising strategy. Among the molecules targeting this pathway, the natural product OSW-1 has long been recognized for its potent anticancer and antiviral activities. Now, a newer synthetic compound, Osbp-IN-1, a schweinfurthin analogue, has entered the arena. This guide provides a detailed comparison of the efficacy of this compound and OSW-1, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
Quantitative Efficacy: A Look at the Numbers
The true measure of a compound's potential lies in its ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50), a key metric of potency, reveals the concentration of a drug required to inhibit a biological process by half. A lower IC50 value indicates a more potent compound.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | U-87 MG | Glioblastoma | 12.4 | [1] |
| A549 | Lung Carcinoma | 733 | [1] | |
| OSW-1 | U87-MG | Glioblastoma | 0.047 | [2] |
| T98G | Glioblastoma | 43.35 (24h), 13.02 (48h), 0.07 (72h) | [2] | |
| LN18 | Glioblastoma | 15.73 (24h), 0.45 (48h), 0.04 (72h) | [2] | |
| SKOV-3 | Ovarian Cancer | Low nM | ||
| OVCAR-3 | Ovarian Cancer | Low nM | ||
| OVSAHO | Ovarian Cancer | 1.8 ± 0.61 | ||
| SW480 | Colon Carcinoma | Low nM | ||
| LoVo | Colon Carcinoma | Low nM |
Based on the available data, OSW-1 demonstrates significantly higher potency across a broader range of cancer cell lines compared to this compound , with IC50 values often in the sub-nanomolar to low nanomolar range. Notably, in the U87-MG glioblastoma cell line, OSW-1 is substantially more potent than this compound.
Target Affinity and Selectivity
Both compounds exert their effects by binding to OSBP and its close homolog, OSBP-related protein 4 (ORP4). Their binding affinities (Ki), which represent the concentration required to produce half-maximum binding, are crucial for understanding their target engagement.
| Compound | Target | Binding Affinity (Ki, nM) | Reference |
| This compound | OSBP | Data not available in cited literature | |
| OSW-1 | OSBP | 26 ± 9 | |
| ORP4L | 54 ± 11 |
OSW-1 exhibits high affinity for both OSBP and ORP4L. While the precise binding affinity of this compound for OSBP is not detailed in the currently available literature, its design as a schweinfurthin analogue suggests it is a potent binder.
Mechanism of Action: A Tale of Two Inhibitors
While both this compound and OSW-1 target OSBP, their downstream effects and mechanisms of inducing cell death show both similarities and distinctions.
This compound , being a schweinfurthin analogue, is presumed to function by inhibiting the lipid transfer activity of OSBP. This disruption of cholesterol and phosphatidylinositol 4-phosphate (PI4P) transport between the endoplasmic reticulum (ER) and the Golgi apparatus leads to cellular stress and, ultimately, apoptosis. The primary research on this compound highlights its in vivo efficacy in a patient-derived glioblastoma xenograft model when used in combination with temozolomide.
OSW-1 has a more extensively characterized mechanism of action. Its binding to OSBP and ORP4 triggers a cascade of events:
-
Golgi Stress: OSW-1 is a potent inducer of Golgi stress. It causes the mislocalization of OSBP, leading to the activation of the TFE3 and CREB3-ARF4 pathways, which are key mediators of the Golgi stress response and subsequent apoptosis.
-
Mitochondrial Dysfunction: OSW-1 can also induce apoptosis through the intrinsic pathway by damaging mitochondrial membranes, leading to the release of cytochrome c and activation of caspases.
-
Protein Level Reduction: Treatment with OSW-1 leads to a significant and sustained reduction in the protein levels of both OSBP and ORP4. This reduction in target protein levels likely contributes to its potent and long-lasting effects.
Experimental Protocols
To aid in the replication and further investigation of these compounds, detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or OSW-1 in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis
This technique is used to measure the protein levels of OSBP and ORP4 following compound treatment.
-
Cell Lysis: After treating cells with the compounds for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against OSBP, ORP4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathways affected by these OSBP inhibitors and a typical experimental workflow.
Caption: Mechanism of OSBP Inhibition.
Caption: Experimental Workflow for Efficacy Comparison.
Conclusion
Both this compound and OSW-1 are potent inhibitors of OSBP with demonstrated anticancer activity. However, based on the currently available data, OSW-1 appears to be a more potent and broadly active compound in vitro . Its mechanism of action, involving both Golgi stress and mitochondrial pathways, is also more extensively documented. This compound, as a more recently developed compound, shows promise, particularly in its demonstrated in vivo efficacy in a glioblastoma model when combined with standard chemotherapy.
Further head-to-head comparative studies in a wider range of cancer models are necessary to fully elucidate the relative merits of these two compounds. Researchers are encouraged to use the provided data and protocols as a foundation for their own investigations into these promising therapeutic agents.
References
A Comparative Analysis of Schweinfurthin Analogues as Potent OSBP Inhibitors
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Schweinfurthin analogues as inhibitors of the Oxysterol-Binding Protein (OSBP), supported by experimental data. This document delves into their structure-activity relationships, inhibitory potencies, and cellular effects, offering a comprehensive resource for advancing research in this area.
Schweinfurthins, a class of natural products, have garnered significant attention for their potent and selective cytotoxic activity against various cancer cell lines.[1] Their molecular target has been identified as OSBP, a crucial protein in lipid metabolism and intracellular signaling.[1][2] OSBP is implicated in the transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P) between the endoplasmic reticulum (ER) and the Golgi apparatus.[3][4] Inhibition of OSBP disrupts this transport, leading to Golgi fragmentation and ultimately, cell death, making it an attractive target for cancer therapy. This guide presents a comparative study of various Schweinfurthin analogues, summarizing their inhibitory efficacy and providing detailed experimental protocols for their evaluation.
Comparative Efficacy of Schweinfurthin Analogues
The inhibitory potency of Schweinfurthin analogues against OSBP and their corresponding cytotoxicity vary significantly with structural modifications. The following table summarizes the quantitative data for a selection of these compounds, highlighting key structure-activity relationships.
| Compound Name/ID | Key Structural Features | OSBP Binding Affinity (IC50/Ki, nM) | Mean Growth Inhibition (GI50, µM) in NCI-60 Cell Line Panel | Reference(s) |
| Schweinfurthin A (SWA) | Natural Product | IC50: 78 | 0.36 | |
| 3-deoxyschweinfurthin B (3dSB) | Removal of C-3 hydroxyl group | Potent, sub-micromolar GI50 | ~0.29 (average) | |
| Isopentyl Analogue (Compound 9) | Isopentyl group on D-ring | Not explicitly stated, but potent inhibitor | GI50 in SF-295: ~33 nM | |
| Schweinfurthin G (SWG) | Apparent Ki < 0.1 nM | Not explicitly stated for NCI-60, but potent | ||
| Fluorescent Schweinfurthin Analogue | Fluorescent tag | Retains differential activity | Not explicitly stated for NCI-60 | |
| Indole Analogues | Indole system replacing resorcinol D-ring | Variable, some comparable to natural products | Variable, some comparable to natural products |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of Schweinfurthin analogues as OSBP inhibitors.
Competitive Fluorescence Polarization Assay
This assay quantitatively measures the binding affinity of a test compound to OSBP by assessing its ability to displace a fluorescently labeled ligand from the protein's binding pocket.
Materials:
-
Purified recombinant OSBP protein
-
Fluorescently labeled probe (e.g., 22-NBD-cholesterol)
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
Test compounds (Schweinfurthin analogues) dissolved in DMSO
-
384-well black, non-binding surface microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the purified OSBP protein to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Dilute the fluorescent probe to a concentration that gives a stable and robust fluorescence polarization signal (typically 1-10 nM).
-
Prepare a serial dilution of the test compounds in DMSO, and then dilute further in assay buffer to the final desired concentrations. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference with the assay.
-
-
Assay Setup:
-
Add a fixed volume of the OSBP protein solution to each well of the 384-well plate.
-
Add the serially diluted test compounds to the wells. Include control wells with buffer and DMSO only (for background) and wells with OSBP and fluorescent probe only (for maximum polarization).
-
Add a fixed volume of the fluorescent probe solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes). The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The raw fluorescence polarization data is used to calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent probe.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a compound to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells (e.g., a cancer cell line sensitive to Schweinfurthins)
-
Cell culture medium and supplements
-
Test compounds (Schweinfurthin analogues)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against OSBP
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and grow to a suitable confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes). A temperature gradient is used to determine the melting curve of the protein.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the total protein concentration in each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for OSBP.
-
-
Data Analysis:
-
Quantify the band intensity of OSBP in each lane.
-
Plot the relative amount of soluble OSBP as a function of temperature for both the vehicle-treated and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization of OSBP and confirms target engagement.
-
Golgi Fragmentation Assay
This imaging-based assay visually assesses the functional consequence of OSBP inhibition by observing the morphology of the Golgi apparatus.
Materials:
-
Cultured cells grown on coverslips or in imaging-compatible plates
-
Test compounds (Schweinfurthin analogues)
-
Paraformaldehyde (PFA) for cell fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% bovine serum albumin)
-
Primary antibody against a Golgi marker (e.g., GM130, TGN46)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the test compound at various concentrations or with a vehicle control for a specified time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against the Golgi marker, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for a few minutes.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Acquire images using a fluorescence microscope.
-
-
Analysis:
-
Visually inspect the morphology of the Golgi apparatus. In untreated cells, the Golgi should appear as a compact, perinuclear ribbon-like structure.
-
In cells treated with effective OSBP inhibitors, the Golgi will appear fragmented into smaller, dispersed puncta throughout the cytoplasm.
-
Quantify the degree of fragmentation by counting the number of Golgi fragments per cell or by using image analysis software to measure the dispersion of the Golgi signal.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the OSBP signaling pathway, a typical experimental workflow, and the logical structure of this comparative study.
Caption: OSBP mediates cholesterol and PI4P exchange at ER-Golgi contact sites. Schweinfurthin analogues inhibit OSBP, disrupting this process and leading to Golgi fragmentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 3. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Effects of OSBP Inhibitors In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals exploring the therapeutic potential of targeting oxysterol-binding protein (OSBP) and its related proteins (ORPs) in cancer, this guide provides a comparative overview of the in vivo anti-tumor effects of OSBP inhibitors. As "Osbp-IN-1" is not a specifically identified compound in the reviewed literature, this guide will focus on the well-documented and potent OSBP/ORP4 inhibitor, OSW-1 , as a representative agent. We will compare its performance with other known OSBP-targeting compounds, presenting supporting experimental data, detailed protocols, and visual diagrams of the signaling pathways and experimental workflows.
Mechanism of Action: Targeting the OSBP/ORP4 Axis
OSW-1 and similar compounds exert their anti-tumor effects by targeting OSBP and its close homolog, ORP4. These proteins are crucial for intracellular lipid transport and signaling. By inhibiting OSBP/ORP4, these molecules disrupt cellular processes vital for cancer cell proliferation and survival. The primary mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest. Several signaling pathways have been implicated in the anti-tumor activity of OSW-1, including the downregulation of the PI3K/AKT pathway, a key regulator of cell growth and survival.[1]
Caption: OSW-1 inhibits OSBP/ORP4, leading to downregulation of the PI3K/AKT pathway, which in turn induces apoptosis and cell cycle arrest, ultimately inhibiting cancer cell proliferation.
In Vivo Anti-Tumor Efficacy: OSW-1 vs. Alternatives
In vivo studies using xenograft models in immunocompromised mice have demonstrated the potent anti-tumor activity of OSW-1 across various cancer types. The following table summarizes key quantitative data from these studies and provides a comparison with other OSBP-targeting compounds, Itraconazole and TTP-8307.
| Compound | Cancer Model | Animal Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| OSW-1 | Glioma (LN18 cells) | Nude Mice | 0.01 mg/kg, intraperitoneal injection, daily | 21 days | Significant reduction in tumor volume and weight compared to control. | [1] |
| OSW-1 | Colorectal Cancer (HT29 cells) | Nude Mice | 0.01 µg/kg and 1 µg/kg, daily | 14 days | Significant dose-dependent suppression of tumor growth. | [2] |
| OSW-1 | Triple-Negative Breast Cancer | Xenograft Model | Not specified | Not specified | Significant inhibition of tumor growth. | [3] |
| Itraconazole | Colorectal Cancer | Cell line-derived xenograft | Not specified | Not specified | Inhibition of tumor growth and glycolysis. | [4] |
| TTP-8307 | Not specified in cancer models | - | - | - | Primarily studied as an anti-viral agent with OSBP as a target. Anti-tumor effects in vivo are not well-documented in the reviewed literature. |
Experimental Protocols: In Vivo Xenograft Studies
The following provides a generalized protocol for assessing the anti-tumor effects of compounds like OSW-1 in a subcutaneous xenograft mouse model. Specific parameters may vary based on the cancer cell line and research objectives.
References
- 1. Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OSW-1 triggers necroptosis in colorectal cancer cells through the RIPK1/RIPK3/MLKL signaling pathway facilitated by the RIPK1-p62/SQSTM1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OSW-1 inhibits tumor growth and metastasis by NFATc2 on triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Itraconazole inhibits tumor growth via CEBPB-mediated glycolysis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
How does Osbp-IN-1 compare to other known OSBP inhibitors like TTP-8307?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two notable Oxysterol-Binding Protein (OSBP) inhibitors: Osbp-IN-1 and TTP-8307. The information presented is collated from peer-reviewed scientific literature to facilitate an objective evaluation of their biochemical and cellular activities.
Introduction to OSBP and its Inhibitors
Oxysterol-binding protein (OSBP) is a lipid transfer protein that plays a crucial role in intracellular lipid homeostasis, particularly in the transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P) between the endoplasmic reticulum and the Golgi apparatus. Its involvement in various cellular processes has made it an attractive target for the development of therapeutics for a range of diseases, including cancer and viral infections. This guide focuses on two small molecule inhibitors of OSBP, this compound, a promising anti-cancer agent, and TTP-8307, an antiviral compound.
Mechanism of Action
Both this compound and TTP-8307 exert their effects by directly inhibiting the function of OSBP. However, their specific binding mechanisms and downstream consequences differ.
This compound is a synthetic analogue of Schweinfurthins, a class of natural products with potent antitumor properties. It directly binds to OSBP, inhibiting its lipid transfer activity. This inhibition disrupts intracellular lipid distribution and metabolism, leading to cytotoxicity in cancer cells.
TTP-8307 was initially identified as an anti-enteroviral compound. Its antiviral activity stems from the direct inhibition of OSBP, which is essential for the formation of viral replication organelles. TTP-8307 acts on the PI4KIIIβ-PI4P-OSBP pathway. Notably, TTP-8307 does not compete with the binding of 25-hydroxycholesterol (25-OHC) to OSBP, suggesting a distinct binding site compared to other OSBP inhibitors like OSW-1.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and TTP-8307, providing a direct comparison of their potency and cellular effects.
Table 1: In Vitro OSBP Inhibition
| Inhibitor | Assay Type | Target | IC50/EC50 | Reference |
| This compound | Fluorescence Polarization | OSBP | 12.4 nM | [1] |
| TTP-8307 | Antiviral Activity (CVB3) | Indirectly OSBP | 1.2 µM | [2] |
Note: The reported value for TTP-8307 reflects its antiviral efficacy in a cell-based assay, which is an indirect measure of its direct inhibitory effect on OSBP.
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| This compound | U-87 MG (glioblastoma) | Cell Viability | < 20 nM | [3] |
| This compound | A549 (lung cancer) | Cell Viability | > 359 nM | [3] |
Experimental Protocols
Fluorescence Polarization Assay for OSBP Inhibition (this compound)
This biochemical assay is used to determine the potency of compounds in inhibiting the binding of a fluorescently labeled ligand to OSBP.
Principle: The assay measures the change in polarization of fluorescently labeled 25-hydroxycholesterol (25-NBD-cholesterol) upon binding to the OSBP protein. In the unbound state, the small fluorescent molecule rotates rapidly, resulting in low fluorescence polarization. When bound to the larger OSBP protein, its rotation is slowed, leading to an increase in fluorescence polarization. An inhibitor will compete with the fluorescent ligand for binding to OSBP, causing a decrease in the polarization signal.
Protocol Summary:
-
Reagents: Purified OSBP protein, 25-NBD-cholesterol, assay buffer (e.g., phosphate-buffered saline with 0.01% Triton X-100), and the test inhibitor (this compound).
-
Procedure:
-
A fixed concentration of OSBP and 25-NBD-cholesterol are incubated together in the wells of a microplate.
-
Serial dilutions of the test inhibitor are added to the wells.
-
The plate is incubated at room temperature to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Antiviral Assay (TTP-8307)
This cell-based assay is used to determine the efficacy of a compound in inhibiting viral replication.
Principle: The assay measures the reduction in viral replication in the presence of the inhibitor. This is often quantified by measuring the expression of a reporter gene (e.g., luciferase) engineered into the viral genome or by quantifying viral RNA or protein levels.
Protocol Summary:
-
Materials: A suitable host cell line (e.g., HeLa cells), the virus of interest (e.g., coxsackievirus B3), cell culture medium, and the test inhibitor (TTP-8307).
-
Procedure:
-
Host cells are seeded in a multi-well plate and allowed to attach.
-
Cells are infected with the virus at a known multiplicity of infection (MOI).
-
Immediately after infection, serial dilutions of the test inhibitor are added to the wells.
-
The plate is incubated for a period that allows for viral replication (e.g., 24-48 hours).
-
Viral replication is quantified by measuring the chosen endpoint (e.g., luciferase activity, viral RNA levels via qPCR, or viral protein levels via Western blot).
-
-
Data Analysis: The EC50 value is determined by plotting the percentage of viral inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol Summary:
-
Materials: Cancer cell lines (e.g., U-87 MG, A549), cell culture medium, MTT solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Caption: OSBP-mediated lipid exchange between the ER and Golgi, and the inhibitory action of this compound and TTP-8307.
Caption: Generalized experimental workflow for determining the IC50 or EC50 of an OSBP inhibitor.
Selectivity Profile
A critical aspect of a good chemical probe or drug candidate is its selectivity for the intended target over other related proteins. The human genome encodes for 11 other OSBP-related proteins (ORPs).
This compound , being a Schweinfurthin analogue, has been shown to be highly selective for OSBP. In a screening panel against other sterol transport proteins, Schweinfurthins demonstrated a clear preference for OSBP, with minimal to no activity against other ORPs.
The selectivity of TTP-8307 against other ORP family members has not been extensively reported in the currently available literature. Further studies are required to fully characterize its selectivity profile.
Summary and Conclusion
This compound and TTP-8307 are both valuable chemical tools for studying the function of OSBP, with distinct profiles that make them suitable for different research applications.
-
This compound is a potent and selective inhibitor of OSBP with demonstrated anti-cancer activity. Its high affinity for OSBP makes it an excellent tool for investigating the role of OSBP in cancer biology and for the development of novel anti-cancer therapeutics.
-
TTP-8307 is an effective antiviral agent that targets OSBP. While its direct inhibitory potency on OSBP's biochemical function requires further quantification, it serves as a crucial tool for understanding the role of OSBP in the life cycle of various viruses. Its unique binding mode also presents an opportunity for the development of allosteric OSBP inhibitors.
The choice between these inhibitors will depend on the specific research question. For studies requiring a highly potent and selective biochemical probe for OSBP, particularly in the context of cancer research, this compound is a strong candidate. For investigations into the role of OSBP in viral replication, TTP-8307 is a well-established tool. Future studies directly comparing these two compounds under identical experimental conditions and comprehensive selectivity profiling of TTP-8307 will further refine our understanding of their relative merits.
References
A Comparative Guide to Oxysterol-Binding Protein (OSBP) Inhibitors: Osbp-IN-1, OSW-1, and Schweinfurthin G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the oxysterol-binding protein (OSBP) inhibitor Osbp-IN-1 and its closely related, well-characterized counterparts, OSW-1 and Schweinfurthin G (SWG). Oxysterol-binding protein is a critical lipid transfer protein that shuttles cholesterol and phosphatidylinositol 4-phosphate (PI4P) between the endoplasmic reticulum (ER) and the Golgi apparatus. Its inhibition has emerged as a promising strategy in cancer and virology research. This document summarizes the current understanding of the mechanisms of action of these inhibitors, presents their performance in various cell types with supporting experimental data, and provides detailed protocols for key assays.
Mechanism of Action: A Shared Target with Distinct Consequences
This compound, OSW-1, and SWG all function by targeting the OSBP-related domain (ORD) of OSBP, thereby inhibiting its lipid transfer activity.[1][2] This disruption of cholesterol and PI4P transport at ER-Golgi membrane contact sites leads to a cascade of cellular effects, including altered lipid homeostasis, Golgi stress, and inhibition of signaling pathways reliant on proper lipid distribution, such as the mTOR/AKT pathway.[2][3][4]
References
- 1. Differing activities of oxysterol-binding protein (OSBP) targeting anti-viral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxysterol binding protein (OSBP) structure and function [mpmp.huji.ac.il]
- 4. researchgate.net [researchgate.net]
Confirming the On-Target Effects of OSBP Inhibition: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological and genetic methods for validating the on-target effects of Oxysterol-Binding Protein (OSBP) inhibitors. As the interest in OSBP as a therapeutic target for cancer and viral diseases grows, rigorous validation of inhibitor specificity and mechanism of action is paramount. Here, we compare the use of well-characterized OSBP inhibitors, such as OSW-1 and the recently identified oxybipins, with genetic approaches like siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of the OSBP gene.
On-Target Validation: Pharmacological vs. Genetic Inhibition
The core principle of on-target validation is to demonstrate that the phenotypic effects of a small molecule inhibitor are consistent with the known or predicted function of its target protein. Genetic methods provide a powerful tool for this validation by directly reducing or eliminating the target protein, thus allowing for a direct comparison of the resulting phenotype with that induced by the inhibitor.
Key Cellular Effects of OSBP Modulation
OSBP is a lipid transfer protein that localizes to membrane contact sites between the endoplasmic reticulum (ER) and the trans-Golgi network. It facilitates the exchange of cholesterol for phosphatidylinositol-4-phosphate (PI(4)P).[1][2][3] Inhibition of OSBP, either pharmacologically or genetically, leads to several distinct cellular phenotypes:
-
Disruption of Cholesterol Transport: Inhibition of OSBP blocks the transport of cholesterol from the ER to the Golgi apparatus.
-
Accumulation of Golgi PI(4)P: The consumption of PI(4)P at the ER-Golgi interface is reduced, leading to its accumulation at the Golgi.[1][2]
-
Inhibition of Viral Replication: Many single-stranded RNA viruses rely on OSBP-mediated lipid transport for the formation of their replication organelles.
-
Induction of Cell Death in Cancer Cells: OSBP inhibitors have been shown to induce apoptosis or other forms of cell death in various cancer cell lines.
Comparative Data: Pharmacological vs. Genetic Approaches
The following tables summarize quantitative data from studies directly comparing the effects of OSBP inhibitors with genetic knockdown or knockout of OSBP.
| Parameter | Pharmacological Inhibition (OSW-1) | Genetic Knockdown (siRNA) | Reference |
| Golgi PI(4)P Levels | Increased Golgi PI(4)P levels observed with 20 nM OSW-1 treatment. | siRNA-mediated knockdown of OSBP leads to an accumulation of Golgi PI(4)P. | |
| Aichi Virus (AiV) RNA Replication | 92% reduction in AiV replicon replication with 25-HC (a high-affinity OSBP ligand). | 82% reduction in AiV RNA replication upon OSBP depletion by siRNA. |
| Parameter | Pharmacological Inhibition (Oxybipins) | Genetic Knockout (CRISPR/Cas9) | Reference |
| Retrograde Trafficking | Potent blockage of retrograde trafficking. | CRISPR-mediated knockout of OSBP would be expected to phenocopy this effect. | |
| Shiga Toxin Toxicity | Attenuation of Shiga toxin toxicity. | Not explicitly tested, but predicted to have a similar effect. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of on-target validation studies for OSBP inhibitors.
siRNA-Mediated Knockdown of OSBP
This protocol describes the transient knockdown of OSBP expression in cultured cells using small interfering RNA (siRNA).
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting OSBP (pre-designed and validated sequences are commercially available)
-
Non-targeting control siRNA
-
Culture plates and media
-
Reagents for protein extraction and Western blotting (e.g., RIPA buffer, protease inhibitors, antibodies against OSBP and a loading control)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the OSBP-targeting siRNA or non-targeting control siRNA in Opti-MEM I medium.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM I medium.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time will depend on the cell type and the stability of the OSBP protein.
-
Validation of Knockdown: Harvest the cells and perform Western blotting to confirm the reduction in OSBP protein levels compared to the non-targeting control.
CRISPR/Cas9-Mediated Knockout of OSBP
This protocol provides a general workflow for generating OSBP knockout cell lines using the CRISPR/Cas9 system.
Materials:
-
Cultured mammalian cells
-
Plasmid(s) encoding Cas9 nuclease and a guide RNA (gRNA) targeting a critical exon of the OSBP gene. All-in-one or two-plasmid systems are available.
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection reagents if the plasmid contains a selectable marker.
-
Single-cell cloning supplies (e.g., 96-well plates)
-
Genomic DNA extraction kit
-
PCR reagents for amplifying the targeted genomic region
-
Reagents for Sanger sequencing
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the OSBP gene into a suitable CRISPR/Cas9 vector.
-
Transfection: Transfect the CRISPR/Cas9 plasmid(s) into the target cells.
-
Selection/Enrichment (Optional): If the plasmid contains a fluorescent reporter or an antibiotic resistance gene, use FACS or antibiotic selection to enrich for transfected cells.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Expansion and Screening: Expand the single-cell clones and extract genomic DNA.
-
Genotype Analysis: Use PCR to amplify the targeted region of the OSBP gene and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Phenotypic Analysis: Select confirmed OSBP knockout clones for further phenotypic characterization and comparison with inhibitor-treated cells.
Cholesterol Transport Assay (Filipin Staining)
This method is used to visualize the distribution of unesterified cholesterol in cells.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Filipin III solution (from Streptomyces filipinensis)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the OSBP inhibitor or perform genetic manipulation (siRNA/CRISPR).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 10-20 minutes at room temperature.
-
Staining: Wash the cells with PBS and incubate with Filipin III solution in the dark for 30-60 minutes.
-
Washing: Wash the cells several times with PBS.
-
Imaging: Mount the coverslips on slides and visualize the cholesterol distribution using a fluorescence microscope with a UV filter. In OSBP-inhibited or depleted cells, an accumulation of cholesterol in the ER and a reduction in the Golgi is expected.
Visualizing Pathways and Workflows
Diagrams created using Graphviz illustrate key concepts in OSBP function and experimental design.
Caption: OSBP-mediated lipid exchange at ER-Golgi contact sites.
Caption: Workflow for validating on-target effects of OSBP inhibitors.
By employing these comparative approaches, researchers can confidently establish the on-target engagement of novel OSBP inhibitors, a critical step in the development of new therapeutics targeting this important cellular pathway.
References
Validating the Therapeutic Potential of OSBP Inhibitors: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic potential of Oxysterol-Binding Protein (OSBP) inhibitors, with a focus on validating new chemical entities like the hypothetical Osbp-IN-1 . Given the current lack of specific public data on "this compound," this document will leverage available preclinical data from well-characterized OSBP inhibitors, namely OSW-1 and Schweinfurthin G (SWG) , to establish a framework for evaluation. This guide will detail the mechanism of action, summarize key preclinical findings in oncology and virology, and provide standardized experimental protocols to assess the efficacy of novel OSBP inhibitors.
Mechanism of Action: Targeting a Critical Lipid Transfer Hub
Oxysterol-binding protein (OSBP) is a key player in intracellular lipid transport, functioning at membrane contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus.[1][2] Its primary role involves the non-vesicular transport of cholesterol from the ER to the Golgi in exchange for phosphatidylinositol-4-phosphate (PI4P).[2][3] This process is crucial for maintaining lipid homeostasis, which is essential for a variety of cellular functions including signal transduction, membrane integrity, and vesicle trafficking.[4]
Dysregulation of OSBP function has been implicated in the pathogenesis of several diseases. In cancer, altered lipid metabolism is a hallmark, and tumor cells often exhibit an increased demand for cholesterol to support rapid proliferation. Certain viruses, particularly positive-sense single-stranded RNA viruses, hijack the OSBP pathway to create lipid-rich replication organelles. Therefore, inhibiting OSBP presents a promising therapeutic strategy for both cancer and viral infections.
This compound, along with other inhibitors like OSW-1 and SWG, is presumed to exert its therapeutic effect by binding to OSBP and disrupting its lipid transfer activity. This leads to an accumulation of PI4P at the Golgi, a decrease in cholesterol transport, and induction of ER stress, ultimately impacting cell viability and viral replication.
Comparative Preclinical Data
The following tables summarize key preclinical data for the well-characterized OSBP inhibitors OSW-1 and Schweinfurthin G (SWG). These data serve as a benchmark for evaluating the potential of a novel inhibitor like this compound.
In Vitro Anti-Proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation |
| OSW-1 | SKOV-3 | Ovarian Cancer | <10 | |
| OVCAR-8 | Ovarian Cancer | ~50 | ||
| HCT-116 | Colon Cancer | ~1 | ||
| SWG | U87 MG | Glioblastoma | ~100 | |
| A549 | Lung Cancer | ~20 | ||
| PC3 | Prostate Cancer | ~50 | ||
| This compound | Data Not Available | - | - | - |
In Vitro Antiviral Activity
| Compound | Virus | Cell Line | EC50 (nM) | Citation |
| OSW-1 | Human Rhinovirus (HRV1B) | HeLa | <1 | |
| Human Coronavirus 229E (HCoV-229E) | Huh7 | <1 | ||
| SARS-CoV-2 | BCi-ACE2 | ~0.1 | ||
| This compound | Data Not Available | - | - | - |
In Vivo Efficacy in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Citation |
| OSW-1 Derivative | Glioblastoma | Mouse Xenograft | Not Specified | Significant antitumor effect | |
| This compound | Data Not Available | - | - | - | - |
Experimental Protocols
To validate the therapeutic potential of a novel OSBP inhibitor such as this compound, a series of standardized preclinical experiments are recommended.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay determines the concentration of the inhibitor that induces a 50% reduction in cell viability (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, SKOV-3) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and reference compounds (OSW-1, SWG) in culture medium. Add the compounds to the cells and incubate for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vitro Antiviral Assay (Cytopathic Effect Reduction Assay)
This assay measures the ability of the inhibitor to protect cells from virus-induced cell death.
Protocol:
-
Cell Seeding: Plate host cells (e.g., HeLa, Huh7) in 96-well plates.
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Viral Infection: Infect the cells with the virus of interest (e.g., Rhinovirus, Coronavirus) at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates until cytopathic effect (CPE) is observed in the virus control wells (typically 3-5 days).
-
CPE Assessment: Stain the cells with a viability dye (e.g., crystal violet) and measure the absorbance.
-
Analysis: Calculate the effective concentration that inhibits 50% of the viral CPE (EC50).
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 HCT-116 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (and vehicle control) to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., 21-28 days) or when tumors in the control group reach a predetermined size, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Analysis: Compare the tumor growth between the treated and control groups to determine the percentage of tumor growth inhibition.
Conclusion
The validation of a novel therapeutic agent like this compound requires a systematic preclinical evaluation. By leveraging the existing knowledge of well-characterized OSBP inhibitors such as OSW-1 and SWG, and employing standardized in vitro and in vivo models, researchers can effectively assess the anti-cancer and antiviral potential of new chemical entities targeting OSBP. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to support further drug development efforts. The comparative data presented underscores the potent and broad-spectrum activity of OSBP inhibitors, highlighting the therapeutic promise of this target class.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Osbp-IN-1
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the proper disposal procedures for Osbp-IN-1, a small molecule inhibitor of the oxysterol-binding protein (OSBP).
Crucial First Step: Consult the Safety Data Sheet (SDS)
Before handling or disposing of this compound, it is imperative to consult the Safety Data Sheet provided by the manufacturer. The SDS contains specific information regarding the compound's hazards, handling, storage, and disposal requirements. In the absence of a readily available SDS, the compound should be treated as a hazardous chemical waste.
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment should be worn to minimize exposure.[1][2] This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Step-by-Step Disposal Protocol for this compound
The following procedure is based on general best practices for the disposal of chemical waste in a laboratory setting.[3][4][5]
-
Waste Identification and Categorization:
-
This compound should be classified as a non-hazardous or hazardous chemical waste based on the information in the SDS or institutional guidelines. In the absence of specific information, it is prudent to treat it as hazardous.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired pure this compound, as well as any grossly contaminated items (e.g., weighing boats, contaminated gloves), in a designated, compatible, and clearly labeled solid chemical waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and compatible liquid chemical waste container. Common solvents used to dissolve this compound, such as DMSO, should also be disposed of as chemical waste.
-
-
Sharps Waste:
-
Any sharps, such as needles or pipette tips, contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container.
-
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and the approximate concentration and quantity.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a well-ventilated area away from incompatible materials.
-
-
Waste Disposal Request:
-
Once the waste container is full, or in accordance with your institution's policies, contact your EHS office to arrange for pickup and disposal. Do not dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary for this compound Disposal
| Waste Type | Container | Labeling Requirements | Disposal Method |
| Solid this compound Waste | Compatible, sealed container for solid chemical waste. | "Hazardous Waste," "this compound," list of contents. | Collection by institutional EHS. |
| Liquid this compound Waste | Leak-proof, compatible container for liquid chemical waste. | "Hazardous Waste," "this compound," solvent, concentration. | Collection by institutional EHS. |
| Contaminated Sharps | Puncture-resistant sharps container. | Biohazard symbol (if applicable), "Sharps Waste." | Collection by institutional EHS. |
| Contaminated Labware | Designated container for contaminated solid waste. | "Hazardous Waste," list of contaminants. | Collection by institutional EHS. |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Osbp-IN-1
For researchers, scientists, and drug development professionals working with the novel oxysterol-binding protein (OSBP) inhibitor, Osbp-IN-1, ensuring a safe laboratory environment is paramount. As a potent, small-molecule inhibitor with limited toxicological data, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure and mitigate potential risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling this and similar research compounds.
When handling any chemical of unknown toxicity, it is crucial to operate under the assumption that it may be hazardous.[1] This precautionary principle should guide all handling procedures. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Primary Engineering Control: Chemical fume hood or powder containment balance hood. - Gloves: Double nitrile gloves are recommended.[1] - Eye Protection: Chemical splash goggles and a face shield.[1] - Body Protection: Fully-buttoned laboratory coat. For larger quantities, a disposable gown with tight-fitting cuffs is advised.[1] - Respiratory Protection: A NIOSH-approved respirator (e.g., N95 for powders) is recommended, especially when not using a containment hood.[1] |
| Solution Preparation | - Primary Engineering Control: Chemical fume hood. - Gloves: Double nitrile gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Fully-buttoned laboratory coat. |
| Cell Culture and In Vitro Assays | - Primary Engineering Control: Biosafety cabinet (if working with cell lines). - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: Laboratory coat. |
| Waste Disposal | - Gloves: Chemical-resistant gloves (e.g., nitrile). - Eye Protection: Chemical splash goggles. - Body Protection: Laboratory coat. |
Experimental Workflow and Safety Procedures
A systematic approach to handling this compound, from receipt to disposal, is essential for maintaining a safe laboratory environment. The following workflow diagram illustrates the key steps and associated safety precautions.
Detailed Protocols
Receiving and Storage: Upon receiving this compound, inspect the container for any damage. The compound should be stored according to the manufacturer's recommendations, typically in a cool, dry, and well-ventilated area away from incompatible materials.
Weighing and Solution Preparation:
-
Preparation: Before handling the solid compound, designate a specific work area within a certified chemical fume hood. Ensure all necessary PPE is correctly worn.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the container, minimizing the creation of dust.
-
Dissolving: Add the appropriate solvent to the container with the solid this compound. Gently swirl or vortex to dissolve. Ensure the container is capped during dissolution to prevent aerosolization.
Disposal Plan: All waste contaminated with this compound, including pipette tips, tubes, and gloves, should be considered hazardous waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Disposal: Follow your institution's and local regulations for the disposal of chemical waste.
By adhering to these guidelines, researchers can confidently and safely work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
